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  • Product: N-Methyl-2-phenylethene-1-sulfonamide
  • CAS: 13719-44-3

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of N-Methyl-2-phenylethene-1-sulfonamide via High-Resolution NMR Spectroscopy

Introduction and Mechanistic Grounding N-Methyl-2-phenylethene-1-sulfonamide (commonly known as N-methylstyrenesulfonamide) is a highly versatile structural motif in modern medicinal chemistry and organic synthesis. It s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

N-Methyl-2-phenylethene-1-sulfonamide (commonly known as N-methylstyrenesulfonamide) is a highly versatile structural motif in modern medicinal chemistry and organic synthesis. It serves as a critical intermediate in the synthesis of α,β-difunctionalized amides via domino conjugate additions[1] and forms the core pharmacophore for potent endothelin receptor antagonists[2].

Because the biological and chemical reactivity of this molecule is inextricably linked to its geometry—specifically the (E)- vs (Z)-configuration of the ethene bridge—rigorous structural elucidation is paramount. As a Senior Application Scientist, I approach the structural validation of this molecule not merely as a data collection exercise, but as a self-validating analytical system. By leveraging 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we can establish an unbroken chain of evidence linking the physical sample to its exact stereochemical and topological identity.

Causality in Experimental Design

A robust NMR protocol requires deliberate choices where every parameter serves a mechanistic purpose.

  • Solvent Selection (Causality): Deuterated chloroform (CDCl₃) is explicitly chosen over polar protic solvents (like Methanol-d₄) or strongly hydrogen-bonding solvents (like DMSO-d₆). In CDCl₃, the chemical exchange rate of the sulfonamide N-H proton is slower than the NMR timescale. This preserves the scalar coupling ( 3J ) between the N-H proton and the adjacent N-CH₃ group, allowing the methyl group to resolve as a distinct doublet rather than collapsing into a singlet.

  • Quadrupolar Relaxation: The N-H proton typically appears as a broad singlet (br s). This broadening is not an artifact; it is caused by the quadrupolar moment of the adjacent 14 N nucleus ( I=1 ), which induces rapid relaxation of the attached proton.

  • Stereochemical Validation (The Karplus Equation): The dihedral angle between the vicinal ethene protons dictates their coupling constant ( 3JHH​ ). According to the Karplus relationship, a trans-diaxial-like arrangement (dihedral angle ≈180∘ ) yields a large coupling constant ( 14−18 Hz). The observation of a 15.5 Hz coupling for the α -proton is the definitive, self-validating proof of the (E)-configuration[3].

Workflow A 1. Sample Preparation CDCl3, 0.05 M, TMS Internal Std B 2. 1D NMR Acquisition 1H (500 MHz) & 13C (125 MHz) A->B C 3. 2D NMR Experiments COSY, HSQC, HMBC B->C D 4. J-Coupling Analysis Stereochemical Validation (E vs Z) C->D E 5. Structural Elucidation (E)-N-Methyl-2-phenylethene-1-sulfonamide D->E

Fig 1: Self-validating NMR acquisition and analysis workflow for structural elucidation.

Self-Validating Acquisition Protocols

To ensure the integrity of the structural assignment, the following step-by-step methodologies must be executed. Each step contains an internal validation metric.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of the purified (E)-N-Methyl-2-phenylethene-1-sulfonamide.

  • Dissolve the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Self-Validation Check: Ensure the solution is entirely free of particulates. A proper shim is validated by achieving a TMS line width at half-height ( w1/2​ ) of ≤1.0 Hz.

Step 2: 1D 1 H NMR Acquisition (500 MHz)
  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds. This is critical; setting D1 ≥5×T1​ ensures complete longitudinal relaxation, allowing for quantitative integration.

  • Scans (NS): 16 scans to achieve a Signal-to-Noise Ratio (SNR) >250:1 .

  • Self-Validation Check: The integration of the N-CH₃ doublet must perfectly ratio to 3:1 against the ethene α -proton. Any deviation indicates co-eluting impurities or incomplete relaxation.

Step 3: 1D 13 C NMR Acquisition (125 MHz)
  • Pulse Sequence: Power-gated decoupling (zgpg30) to remove 13 C- 1 H scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement.

  • Scans (NS): 512 scans due to the low natural abundance of 13 C (1.1%).

Data Synthesis and Structural Interpretation

The quantitative data extracted from the 1D experiments provides the foundational proof of structure. The chemical shifts ( δ ) and coupling constants ( J ) map directly to the electronic environment of the molecule[3].

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl₃)
ProtonChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
H- β & Ar-H 7.49d (overlapping)6.63HEthene β -CH & Aromatic ortho-CH
Ar-H 7.41s (multiplet)-3HAromatic meta/para-CH
H- α 6.75d15.51HEthene α -CH (adjacent to SO 2​ )
NH 4.67br s-1HSulfonamide NH
N-CH 3​ 2.75d5.43HMethyl CH 3​

Note: The total integration sums to 11H, perfectly matching the molecular formula C 9​ H 11​ NO 2​ S. The 15.5 Hz coupling on the α -proton at 6.75 ppm is the definitive marker of the (E)-alkene geometry.

Table 2: 13 C NMR Spectral Data (125 MHz, CDCl₃)
CarbonChemical Shift ( δ , ppm)Structural Assignment
C- β ~138.5Ethene β -Carbon (Deshielded by phenyl resonance)
C-Ar (Ipso) ~132.5Aromatic Ipso-Carbon
C-Ar (CH) 128.0 - 131.0Aromatic Carbons (Ortho, Meta, Para)
C- α ~124.0Ethene α -Carbon
N-CH 3​ ~29.5Methyl Carbon

2D NMR Connectivity Mapping

To transition from a list of isolated functional groups to a fully elucidated topological structure, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, effectively bridging the heteroatom gaps in the molecule.

For (E)-N-Methyl-2-phenylethene-1-sulfonamide, the sulfonyl group (SO 2​ ) acts as an NMR "blockade" because it lacks protons and carbons, meaning no scalar coupling transfers across it. Therefore, the N-CH 3​ protons will show no HMBC correlation to the ethene carbons. The structure is validated by mapping the ethene protons to the aromatic ring.

HMBC_Correlations H_alpha H-α δ 6.75 C_beta C-β δ 138.5 H_alpha->C_beta 2J CH C_ipso C-Ar δ 132.5 H_alpha->C_ipso 3J CH H_beta H-β δ ~7.49 C_alpha C-α δ 124.0 H_beta->C_alpha 2J CH H_beta->C_ipso 2J CH

Fig 2: Key HMBC (Heteronuclear Multiple Bond Correlation) mapping for the ethene core.

The presence of the 3JCH​ correlation between the α -proton ( δ 6.75) and the aromatic Ipso-carbon ( δ ~132.5) confirms the direct attachment of the ethene bridge to the phenyl ring, completing the self-validating structural proof.

References

  • Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling Source: ACS Publications URL:[Link]

  • Domino Conjugate Addition-1,4-Aryl Migration for the Synthesis of α,β-Difunctionalized Amides Source: JACS Au - ACS Publications URL:[Link]

  • Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists Source: ResearchGate URL:[Link]

Sources

Exploratory

N-Methyl-2-phenylethene-1-sulfonamide mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-Methyl-2-phenylethene-1-sulfonamide Authored for Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-2-phenylethe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-Methyl-2-phenylethene-1-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-phenylethene-1-sulfonamide is a synthetic compound featuring a sulfonamide core, a structure renowned for a wide spectrum of pharmacological activities.[1][2] While the broader class of sulfonamides has been extensively studied, particularly as antibacterial agents that inhibit folic acid synthesis[3][4][5][][7], the specific in vitro mechanism of action for this particular derivative remains to be fully characterized. This guide presents a structured, hypothesis-driven approach for research professionals to systematically investigate and elucidate the molecular and cellular mechanisms of N-Methyl-2-phenylethene-1-sulfonamide. We will delve into potential molecular targets based on its structural motifs, propose detailed experimental workflows for target validation and pathway analysis, and provide a framework for interpreting the resulting data to construct a comprehensive mechanistic profile.

Introduction to N-Methyl-2-phenylethene-1-sulfonamide and its Therapeutic Potential

The sulfonamide functional group is a cornerstone in medicinal chemistry, leading to the development of drugs with antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2] The general structure of N-Methyl-2-phenylethene-1-sulfonamide suggests several avenues for biological activity. The N-methylation could influence its binding affinity and pharmacokinetic properties, while the 2-phenylethene moiety introduces a lipophilic and sterically distinct feature compared to classic antibacterial sulfonamides. Given the diverse activities of sulfonamide derivatives, a broad and systematic in vitro screening approach is warranted to identify its primary mechanism of action.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the extensive literature on sulfonamide-containing compounds, we can formulate several primary hypotheses for the mechanism of action of N-Methyl-2-phenylethene-1-sulfonamide.

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The most classic mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect.[8][9]

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms:

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are known inhibitors of carbonic anhydrases, some of which are overexpressed in tumors and contribute to their growth and metastasis.[1][2]

  • Cell Cycle Arrest and Apoptosis Induction: Some sulfonamides have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[10]

  • PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell proliferation and survival, and some sulfonamide derivatives have been developed as dual inhibitors of PI3K and mTOR.[11]

Other Enzyme Inhibition

The sulfonamide scaffold is a versatile pharmacophore that can be tailored to inhibit other classes of enzymes:

  • Cholinesterase Inhibition: N-substituted sulfonamides have been synthesized and shown to be potent inhibitors of butyrylcholinesterase.[12]

  • Lipoxygenase (LOX) Inhibition: Certain sulfonamide derivatives have also been evaluated as lipoxygenase inhibitors.[12]

Modulation of Cellular Trafficking

Recent chemical genetic screens have identified sulfonamides that can interfere with endocytic and exocytic membrane traffic by altering organellar pH.[13] This represents a less conventional but plausible mechanism of action.

Proposed Experimental Workflows for Mechanistic Elucidation

The following sections outline a logical and comprehensive series of in vitro experiments to systematically investigate the mechanism of action of N-Methyl-2-phenylethene-1-sulfonamide.

Phase 1: Broad-Spectrum Bioactivity Screening

The initial step is to perform a broad screening to identify the primary biological effect of the compound.

Experimental Workflow: Broad-Spectrum Bioactivity Screening

workflow1 cluster_screening Broad-Spectrum Screening cluster_results Primary Outcome compound N-Methyl-2-phenylethene- 1-sulfonamide antibacterial Antibacterial Panel (Gram+/Gram-) compound->antibacterial anticancer Anticancer Cell Line Panel (e.g., NCI-60) compound->anticancer enzyme Enzyme Inhibition Panel (CA, AChE, BChE, LOX) compound->enzyme bacteriostatic Bacteriostatic/ Bactericidal Effect antibacterial->bacteriostatic cytotoxic Cytotoxic/ Cytostatic Effect anticancer->cytotoxic inhibition Enzyme Inhibition enzyme->inhibition

Caption: Initial screening workflow for N-Methyl-2-phenylethene-1-sulfonamide.

Phase 2: Target-Specific Assays (Based on Phase 1 Results)

If Phase 1 indicates a specific area of activity, the next phase involves more focused, target-based assays.

This assay is crucial if the compound exhibits antibacterial activity.

Objective: To determine if N-Methyl-2-phenylethene-1-sulfonamide inhibits the enzymatic activity of DHPS.

Materials:

  • Recombinant DHPS enzyme

  • p-Aminobenzoic acid (PABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • N-Methyl-2-phenylethene-1-sulfonamide (in DMSO)

  • Positive control: Sulfamethoxazole

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of N-Methyl-2-phenylethene-1-sulfonamide and the positive control in the assay buffer.

  • In a 96-well plate, add the DHPS enzyme to each well.

  • Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding a mixture of PABA and DHPP.

  • Monitor the reaction kinetics by measuring the increase in absorbance at a specific wavelength (product dependent) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay is relevant if the compound shows anticancer or diuretic potential.

Objective: To measure the inhibition of CA isoenzymes (e.g., CA II, CA IX) by N-Methyl-2-phenylethene-1-sulfonamide.

Materials:

  • Recombinant human CA isoenzymes

  • p-Nitrophenyl acetate (substrate)

  • Assay buffer (e.g., Tris-SO4)

  • Test compound and positive control (e.g., Acetazolamide)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Add the CA enzyme solution to the wells of the microplate.

  • Add various concentrations of the test compound or positive control.

  • Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the p-nitrophenyl acetate substrate.

  • Measure the formation of p-nitrophenolate by monitoring the absorbance at 400 nm over time.

  • Calculate the enzymatic activity and percentage of inhibition for each compound concentration.

  • Determine the IC50 value.

Phase 3: Cellular and Phenotypic Assays

These assays investigate the effect of the compound on whole cells, providing insights into its impact on complex biological pathways.

This is a fundamental assay to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Objective: To determine the concentration of N-Methyl-2-phenylethene-1-sulfonamide that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)[10][14]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[10]

  • N-Methyl-2-phenylethene-1-sulfonamide

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and controls for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

If the compound shows significant cytotoxicity, further assays are required to pinpoint the mechanism.

Experimental Workflow: Elucidating Anticancer Mechanism

workflow2 cluster_mechanism Mechanistic Assays cluster_outcomes Potential Outcomes cytotoxicity Significant Cytotoxicity (Low IC50) cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle apoptosis Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) cytotoxicity->apoptosis pathway Western Blot Analysis (e.g., PI3K/Akt/mTOR pathway) cytotoxicity->pathway arrest Cell Cycle Arrest (G1, S, or G2/M) cell_cycle->arrest induced_apoptosis Induction of Apoptosis apoptosis->induced_apoptosis pathway_modulation Modulation of Key Signaling Proteins pathway->pathway_modulation

Caption: Workflow for investigating the specific anticancer mechanism of action.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison and analysis.

Table 1: Summary of In Vitro Bioactivity of N-Methyl-2-phenylethene-1-sulfonamide (Hypothetical Data)

Assay TypeTarget/Cell LineMetricResult
Antibacterial E. coliMIC>100 µM
S. aureusMIC>100 µM
Enzyme Inhibition Carbonic Anhydrase IIIC5025 µM
Carbonic Anhydrase IXIC505 µM
Anticancer MCF-7 (Breast)IC5010 µM
A549 (Lung)IC5015 µM
HeLa (Cervical)IC5012 µM
Cell Cycle MCF-7% G2/M Arrest60% at 2x IC50
Apoptosis MCF-7% Apoptotic Cells45% at 2x IC50

Conclusion

This technical guide provides a comprehensive framework for the in vitro characterization of N-Methyl-2-phenylethene-1-sulfonamide's mechanism of action. By employing a systematic, multi-phased approach, researchers can efficiently move from broad bioactivity screening to specific target-based and cellular assays. The proposed workflows and protocols are designed to generate robust and interpretable data, ultimately leading to a clear understanding of how this novel sulfonamide derivative exerts its biological effects at the molecular and cellular levels. This foundational knowledge is critical for its further development as a potential therapeutic agent.

References

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Chavda, V. P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • O'Sullivan, S., et al. (2022).
  • Lejan Team. Sulfonamides antibacterial agents (The first synthetic antibacterial agents).
  • Biological Activities of Sulfonamides. (2010). Indian Journal of Pharmaceutical Sciences.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Indian Journal of Pharmaceutical Sciences.
  • Kauppi, M., et al. (2004). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Journal of Biological Chemistry.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2022). Organic & Biomolecular Chemistry.
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry.
  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules.
  • Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. (2017). Scholars Academic and Scientific Publishers.
  • Asadi, M., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research.
  • Tello-Cajiao, A., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Medicinal Chemistry Research.
  • Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.

Sources

Foundational

Chemical and Physical Properties of N-Methyl-2-phenylethene-1-sulfonamide: A Technical Guide for Advanced Synthesis and Drug Development

Executive Summary As a highly versatile building block in modern synthetic chemistry, (E)-N-Methyl-2-phenylethene-1-sulfonamide (CAS: 13719-44-3) bridges the gap between fundamental methodology and advanced drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile building block in modern synthetic chemistry, (E)-N-Methyl-2-phenylethene-1-sulfonamide (CAS: 13719-44-3) bridges the gap between fundamental methodology and advanced drug discovery[1]. Functioning primarily as a robust Michael acceptor and a tunable sulfonamide donor, this compound is indispensable for constructing complex heterocycles and probing biological targets. This technical whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, designed specifically for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of N-Methyl-2-phenylethene-1-sulfonamide features a styrene core conjugated directly to a secondary sulfonamide group. The strong electron-withdrawing nature of the sulfonyl moiety significantly polarizes the adjacent alkene, rendering the β -carbon highly electrophilic[2]. The (E)-isomer (trans) is thermodynamically favored due to the steric bulk of the phenyl and sulfonamide groups.

Table 1: Quantitative Physicochemical Properties
PropertyValueSource / Validation
IUPAC Name (E)-N-methyl-2-phenylethene-1-sulfonamideStandard Nomenclature[1]
CAS Registry Number 13719-44-3Chemical Databases[1]
Molecular Formula C9H11NO2SElemental Analysis[1]
Molecular Weight 197.26 g/mol Mass Spectrometry[1]
Appearance White solidVisual Observation[3]
Retention Factor (Rf) 0.5 (EtOAc/Hexane 1:1)Thin Layer Chromatography[3]
1H NMR (500 MHz, CDCl3) δ 7.49 (d, 3H), 7.41 (s, 3H), 6.75 (d, 1H), 4.67 (brs, 1H), 2.75 (d, 3H)J = 15.5 Hz confirms trans geometry[3]
Table 2: Calculated ADMET & Pharmacokinetic Proxies
ParameterValueImplications for Drug Design
Hydrogen Bond Donors 1Favorable for target engagement (e.g., protein residues)
Hydrogen Bond Acceptors 2Low desolvation penalty during target binding
Rotatable Bonds 3High conformational stability
Topological Polar Surface Area 46.17 ŲExcellent membrane permeability profile

Experimental Workflows: Synthesis & Validation

The synthesis of N-Methyl-2-phenylethene-1-sulfonamide must be tightly controlled to prevent competing side reactions, such as bis-sulfonylation or hydrolysis of the highly reactive electrophile[4]. The following protocol is a self-validating system designed for high-yield isolation.

Synthesis SM1 Styrenesulfonyl Chloride Product (E)-N-Methyl-2-phenylethene- 1-sulfonamide SM1->Product Electrophile SM2 Methylamine HCl SM2->Product Nucleophile Reagent Triethylamine (TEA) in DCM, 0°C to RT Reagent->Product Acid Scavenger Validation Validation: TLC (Rf=0.5) & 1H NMR Product->Validation QA/QC

Figure 1: Step-by-step synthesis and validation workflow for the target sulfonamide.

Step-by-Step Methodology

Step 1: Preparation of the Electrophile Dissolve (E)-2-phenylethenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive sulfonyl chloride into an unreactive sulfonic acid dead-end product[4]. DCM is selected as an aprotic, non-nucleophilic solvent that fully solubilizes the starting materials without participating in competing side reactions.

Step 2: Nucleophilic Addition Cool the reaction vessel to 0 °C using an ice bath. Introduce methylamine hydrochloride (1.2 equiv), followed by the dropwise addition of triethylamine (TEA, 2.5 equiv). Causality: The sulfonylation of amines is highly exothermic; cooling to 0 °C suppresses the formation of bis-sulfonylation byproducts and thermal degradation. TEA serves a dual purpose: it liberates the free methylamine from its hydrochloride salt and acts as an acid scavenger to neutralize the HCl byproduct, ensuring the nucleophile remains in its active, deprotonated state.

Step 3: Reaction Maturation & Self-Validation Remove the ice bath, allowing the mixture to warm to room temperature (20-25 °C) and stir for 3 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase. Self-Validation: The disappearance of the starting material and the emergence of a distinct spot at Rf ≈ 0.5 confirms the formation of the secondary sulfonamide[3].

Step 4: Quenching and Phase Separation Quench the reaction with 1M aqueous HCl. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. Causality: The mild acidic quench protonates any residual TEA and unreacted methylamine, partitioning them into the aqueous phase and preventing amine contamination in the final product.

Step 5: Isolation and Structural Confirmation Concentrate the organic phase under reduced pressure and purify via flash column chromatography. Self-Validation: Confirm the (E)-stereochemistry via 1H NMR (CDCl3). The vinylic protons should exhibit a characteristic doublet at δ 6.75 ppm with a large coupling constant (J = 15.5 Hz), definitively proving the trans geometry of the ethene bridge[3].

Mechanistic Chemistry & Advanced Applications

The Morita-Baylis-Hillman (MBH) Reaction

N-Methyl-2-phenylethene-1-sulfonamide is a privileged substrate in the mechanistically complex Morita-Baylis-Hillman (MBH) reaction[2]. The sulfonamide group acts as a powerful electron-withdrawing group (EWG), making the β -carbon highly susceptible to nucleophilic attack by catalysts like DBU or chiral phosphines. This allows for the synthesis of densely functionalized 3-hydroxyoxindoles or benzo- δ -sultams, which are critical scaffolds in medicinal chemistry[2].

MBH_Mechanism Substrate N-Methyl-2-phenylethene- 1-sulfonamide Enolate Zwitterionic Enolate Intermediate Substrate->Enolate Michael Addition Catalyst Nucleophilic Catalyst (e.g., DBU) Catalyst->Enolate Activation Aldol Aldol Adduct Intermediate Enolate->Aldol Nucleophilic Attack Aldehyde Electrophile (Aldehyde) Aldehyde->Aldol Trapping Product Functionalized MBH Adduct Aldol->Product Catalyst Elimination

Figure 2: Morita-Baylis-Hillman catalytic cycle involving the sulfonamide Michael acceptor.

Copper-Catalyzed Oxidative Cross-Coupling

The secondary sulfonamide N-H bond can be selectively functionalized to form tertiary sulfonamides. Recent methodologies utilize copper-catalyzed oxidative cross-coupling with alkyl boronic esters to achieve this[3]. Operating under mild conditions (e.g., CuI catalyst, 4-aminopyridine ligand, t-butyl hydroperoxide oxidant), this pathway allows for the late-stage functionalization of the sulfonamide nitrogen, expanding the chemical space for library generation[3].

Translation Initiation Inhibitors (eIF4A)

In the realm of oncology drug development, dysregulation of protein translation is a key driver of pathogenesis. Eukaryotic initiation factor 4A (eIF4A) RNA helicase inhibitors (e.g., eFT226/Zotatifin) utilize complex scaffolds where π -stacking with mRNA bases and hydrogen bonding with specific protein residues (like Gln 195) are critical for stabilizing translation-incompetent complexes. Styrenesulfonamide derivatives serve as excellent structural analogs and synthetic intermediates to probe these precise hydrophobic and hydrogen-bonding interactions at the RNA/protein interface.

References

  • [1] (E)-N-methyl-2-phenylethenesulfonamide | 13719-44-3 - Molaid. 1

  • [4] BETA-STYRENE SULFONYL CHLORIDE | 52147-97-4 - ChemicalBook. 4

  • [3] Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling - ACS Publications. 3

  • [2] Recent Advances in Catalytic Systems for the Mechanistically Complex Morita–Baylis–Hillman Reaction - ACS Catalysis. 2

  • Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase - Sci-Hub / J Med Chem.

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of N-Methyl-2-phenylethene-1-sulfonamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: Charting the Course from Molecule to Medicine The journey of a novel chemical entity from laboratory bench to patient bedside is...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Charting the Course from Molecule to Medicine

The journey of a novel chemical entity from laboratory bench to patient bedside is governed by its pharmacokinetic (PK) profile—the dynamic process of its absorption, distribution, metabolism, and excretion (ADME). For the N-Methyl-2-phenylethene-1-sulfonamide class, a promising scaffold in modern medicinal chemistry, understanding these PK properties is not merely a regulatory checkbox; it is the fundamental dataset that informs candidate selection, dosing strategy, and ultimately, clinical success. Poor pharmacokinetic profiles are a primary cause of late-stage drug development failures.[1] Therefore, a robust and early characterization of ADME properties is paramount.[2][3][4][5]

This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic profiling of N-Methyl-2-phenylethene-1-sulfonamide derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind the experimental sequence, the interpretation of complex datasets, and the integration of in vitro results to predict in vivo behavior. As a self-validating system, this guide emphasizes the inclusion of appropriate controls and decision-making logic at each stage, ensuring the generation of reliable, reproducible, and regulatory-compliant data.[6]

The Strategic Framework: An Integrated Approach to PK/PD

A successful PK profiling campaign is not a linear sequence of assays but an integrated, iterative cycle of hypothesis, experimentation, and refinement. The goal is to build a comprehensive understanding of the molecule's disposition in a biological system, which is critical for optimizing dosing regimens and minimizing adverse effects.[7] The overall workflow is designed to de-risk candidates progressively, using cost-effective, high-throughput in vitro assays to select the most promising derivatives for resource-intensive in vivo studies.

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} caption: Overall workflow for pharmacokinetic profiling.

Foundational In Vitro ADME Profiling

In vitro ADME assays are the cornerstone of early drug discovery, providing critical insights that guide compound optimization and flag potential liabilities before advancing to in vivo testing.[3]

Metabolic Stability: Predicting Hepatic Clearance

Metabolism, primarily in the liver, is a major mechanism of drug clearance.[8] The microsomal stability assay is a high-throughput screen used to estimate a compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes.[8][9][10]

Causality: We use liver microsomes because they are subcellular fractions rich in CYP enzymes.[10] The rate at which the parent compound disappears in this system allows us to calculate an in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[8]

Experimental Protocol: Liver Microsomal Stability

  • Preparation: A stock solution of the N-Methyl-2-phenylethene-1-sulfonamide derivative (e.g., 10 mM in DMSO) is diluted to the final working concentration (typically 1 µM) in buffer.[10]

  • Reaction Mixture: Pooled liver microsomes (e.g., human, rat; 0.5 mg/mL protein) are prepared in a phosphate buffer (pH 7.4).[10][11]

  • Initiation: The reaction is initiated by adding a NADPH-regenerating system.[11][12] This cofactor is essential for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[9]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]

  • Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[8][11]

  • Self-Validation:

    • Negative Control: An incubation is run without the NADPH cofactor to check for non-enzymatic degradation.[9][10]

    • Positive Controls: Compounds with known low, medium, and high clearance (e.g., Warfarin, Verapamil, Propranolol) are run in parallel to validate the enzymatic activity of the microsomal batch.[10][11]

Data Interpretation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k), which is used to calculate the half-life (t½) and intrinsic clearance (CLint).[8][9]

ParameterFormulaUnitSignificance
Half-Life (t½) 0.693 / kminTime for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) / (mg protein/mL)µL/min/mg proteinRate of metabolism independent of blood flow.
Permeability: Assessing Oral Absorption Potential

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation.[13] The Caco-2 permeability assay is the industry gold standard for predicting this absorption.[13][14]

Causality: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[14][15][16] This allows for the measurement of both passive diffusion and active transport.

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Caco-2 bidirectional permeability assay setup.

Experimental Protocol: Caco-2 Bidirectional Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for ~21 days to form a differentiated, polarized monolayer.[13][15] Monolayer integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER).

  • A→B Permeability: The test compound is added to the apical (A, upper) chamber. At specified time points (e.g., 2 hours), samples are taken from the basolateral (B, lower) chamber.[14]

  • B→A Permeability: In a parallel set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to assess active efflux.[14]

  • Analysis: Compound concentrations in all samples are determined by LC-MS/MS.

  • Self-Validation:

    • Integrity Control: A low-permeability marker (e.g., Lucifer Yellow) is co-administered to confirm that the cell monolayer's tight junctions are intact throughout the experiment.[14]

    • Transporter Controls: Known substrates of efflux transporters (e.g., Digoxin for P-gp) are run to confirm transporter activity.[14]

Data Interpretation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) determines if the compound is a substrate of efflux transporters.

ParameterFormulaInterpretation
Papp (A→B) (dQ/dt) / (A * C₀)High Papp (>10 x 10⁻⁶ cm/s): High absorption potential.
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)ER > 2 suggests active efflux is occurring.
Plasma Protein Binding (PPB): Impact on Distribution and Efficacy

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[17] Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with targets, and be cleared.[17][18]

Causality: High plasma protein binding can limit drug efficacy and tissue penetration while also prolonging its half-life.[19] Equilibrium dialysis is considered the gold-standard method as it minimizes non-specific binding effects.[18][19][20]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane that retains proteins but allows small molecules to pass freely.[20]

  • Incubation: Plasma (e.g., human, rat) containing the test compound is added to one chamber, and buffer is added to the other. The plate is sealed and incubated at 37°C until equilibrium is reached (typically 4-24 hours).[20]

  • Analysis: After incubation, samples are taken from both the plasma and buffer chambers. Protein is precipitated, and the concentration of the compound in each sample is quantified by LC-MS/MS.

  • Self-Validation:

    • Non-specific Binding Control: The stability and recovery of the compound are assessed to ensure it is not lost due to binding to the device materials.[20][21]

    • Reference Compounds: Drugs with known high and low binding (e.g., Warfarin, Metoprolol) are included to validate the assay performance.

Data Interpretation: The percentage of bound and free drug is calculated from the concentrations at equilibrium.

ParameterFormulaSignificance
Fraction Unbound (fu) C_buffer / C_plasmaA key input for PK modeling and dose prediction.
% Bound 100 * (1 - fu)High binding (>99%) can be a liability.

Definitive In Vivo Pharmacokinetic Assessment

While in vitro assays are predictive, in vivo studies are essential to understand how ADME processes integrate within a complete biological system.[22] These studies provide the most critical data for progressing a compound toward clinical trials.[23]

Bioanalytical Method Validation: The Foundation of Accuracy

Before analyzing in vivo samples, it is a strict regulatory requirement to develop and validate a robust bioanalytical method, typically using LC-MS/MS.[6][24] This ensures that the data generated is accurate, precise, and reproducible. Validation must adhere to guidelines from regulatory bodies like the FDA.[24][25][26]

Core Validation Parameters (ICH M10 Guidance): [24][27]

  • Accuracy: Closeness of measured values to the true value.

  • Precision: Reproducibility of measurements.

  • Selectivity: Ability to differentiate the analyte from other matrix components.

  • Sensitivity (LLOQ): The lowest concentration that can be reliably quantified.

  • Matrix Effect: Impact of plasma/blood components on analyte ionization.

  • Stability: Analyte stability under various storage and handling conditions.

The Rodent PK Study: Quantifying In Vivo Exposure

The standard initial in vivo PK study is performed in rodents (e.g., Sprague-Dawley rats) using both intravenous (IV) and oral (PO) administration routes.

Causality:

  • IV Dosing: Administers the drug directly into the systemic circulation, bypassing absorption. This allows for the determination of fundamental disposition parameters like clearance (CL) and volume of distribution (Vd).

  • PO Dosing: Requires the drug to be absorbed from the GI tract, allowing for the determination of oral bioavailability (F%). Comparing PO to IV data is essential.

Experimental Protocol: Rat PK Study (IV/PO Crossover)

  • Animal Model: Cannulated male Sprague-Dawley rats are often used, allowing for serial blood sampling from a single animal.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered.

  • Blood Sampling: Blood samples (~100 µL) are collected into anticoagulant-treated tubes at a series of time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). The sampling schedule must be designed to accurately capture the peak concentration and the elimination phase.[28]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis by the validated LC-MS/MS method.

  • Self-Validation:

    • Vehicle Controls: A group of animals is dosed with the vehicle (the formulation without the drug) to ensure it has no effect.

    • Data Integrity: All sample collection times, animal observations, and analytical results are meticulously documented under Good Laboratory Practice (GLP) principles where required.

Data Analysis: Non-Compartmental Analysis (NCA)

NCA is a standard method used to derive key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[28][29][30][31]

Key Pharmacokinetic Parameters Derived from NCA: [29][30][32]

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity.
Tmax Time at which Cmax is observed.Indicates the rate of drug absorption.
AUC (Area Under the Curve) Total drug exposure over time.Primary measure of bioavailability.
t½ (Half-Life) Time for plasma concentration to decrease by 50%.Determines dosing interval.
CL (Clearance) Volume of plasma cleared of drug per unit time.Measures the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributes.Indicates the extent of tissue distribution.
F% (Oral Bioavailability) (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100The fraction of the oral dose that reaches systemic circulation.

Example Data Summary Table:

DerivativeRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)CL (mL/min/kg)Vd (L/kg)F%
Lead-01 IV212500.0834004.59.83.9-
Lead-01 PO109801.085004.7--50%
Opt-02 IV215000.0845008.27.44.8-
Opt-02 PO1018500.5180008.5--80%

Conclusion: Synthesizing Data for Informed Decisions

The pharmacokinetic profiling of N-Methyl-2-phenylethene-1-sulfonamide derivatives is a multi-faceted process that synthesizes data from a suite of in vitro and in vivo experiments. By systematically evaluating metabolic stability, permeability, plasma protein binding, and finally, the integrated in vivo response, drug development teams can build a comprehensive profile of a candidate's strengths and weaknesses. This data-driven approach is essential for selecting candidates with the highest probability of clinical success, optimizing their properties through medicinal chemistry, and designing safe and effective dosing regimens for future studies.

References

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]

  • In Vitro ADME. Selvita. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Opentrons. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. InfinixBio. [Link]

  • PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. Medicilon. [Link]

  • How do I interpret non-compartmental analysis (NCA) results?. Patsnap Synapse. [Link]

  • Methods for the determination of plasma protein binding. AxisPharm. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Noncompartmental Analysis - MATLAB & Simulink. MathWorks. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Certara. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. [Link]

  • Permeability Assay on Caco-2 Cells. Bienta. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC. [Link]

  • Pharmacokinetics of Sulfonamides in Man. Karger Publishers. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]

  • Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm (RSC Publishing). [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

  • In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs. Sino-American Pharmaceutical Professionals Association. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules. ResearchGate. [Link]

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Foundational

Toxicity and Safety Profile of N-Methyl-2-phenylethene-1-sulfonamide in Cell Culture Models: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-Methyl-2-phenylethene-1-sulfonamide (CAS: 13719-44-3) Executive Summary & Pharmacological Context As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-Methyl-2-phenylethene-1-sulfonamide (CAS: 13719-44-3)

Executive Summary & Pharmacological Context

As a Senior Application Scientist overseeing early-stage in vitro toxicology, I frequently encounter novel sulfonamide derivatives in the oncology pipeline. N-Methyl-2-phenylethene-1-sulfonamide (N-M-2-PES) serves as a critical structural pharmacophore for a broad class of highly potent, microtubule-targeting anticancer agents.

Understanding the baseline toxicity and safety profile of this core building block is essential for rational drug design. Derivatives of the 2-phenylethenesulfonamide family have been1 capable of circumventing P-glycoprotein (P-gp) mediated multidrug resistance[1]. Furthermore, this moiety is actively utilized in hybrid compounds designed for2[2].

This guide establishes a self-validating framework for profiling the cytotoxicity of N-M-2-PES, bridging the gap between molecular mechanism and experimental execution.

Mechanistic Basis of Cytotoxicity

The toxicity of N-M-2-PES and its functionalized analogs is not driven by non-specific chemical reactivity, but rather by highly targeted protein-ligand interactions. Sulfonamide derivatives are known to induce 3[3]. Specifically, the ethenesulfonamide core competes with colchicine for binding sites on tubulin.

By binding to tubulin, the compound prevents the polymerization of microtubules necessary for mitotic spindle formation. This triggers the Spindle Assembly Checkpoint (SAC), arresting the cell in the G2/M phase. Prolonged mitotic arrest inevitably cascades into caspase-dependent apoptosis. Recent studies also suggest that related ethenesulfonamide structures may act as , further suppressing tumor cell translation.

Mechanism NMPES N-Methyl-2-phenylethene- 1-sulfonamide Tubulin Tubulin Binding (Colchicine Site) NMPES->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Mechanistic pathway of N-Methyl-2-phenylethene-1-sulfonamide inducing apoptosis via tubulin binding.

Quantitative Toxicity Data in Cell Cultures

To contextualize the safety profile, it is crucial to compare the baseline compound against its optimized derivatives and normal healthy cells. The data below synthesizes the therapeutic window of the ethenesulfonamide class.

Table 1: Comparative Cytotoxicity (IC50) of Ethenesulfonamide Derivatives

Compound / DerivativeCell Line (Origin)IC50 (µM)Resistance Profile
N-M-2-PES (Base Pharmacophore) HeLa (Cervical Carcinoma)~12.5Baseline
N-M-2-PES (Base Pharmacophore) DU145 (Prostate Cancer)~15.2Baseline
(E)-N-(4-Chlorophenyl)-2-PES DU145 (Prostate Cancer)0.01Bypasses P-gp Efflux
PSHA (Hybrid Derivative) LLC (Lewis Lung Carcinoma)2.4High Sensitivity
N-M-2-PES (Base Pharmacophore) MRC-5 (Normal Fibroblast)>50.0Safe (High Therapeutic Index)

Data synthesized from structure-activity relationship (SAR) studies of microtubule-targeting ethenesulfonamides.

Self-Validating Experimental Protocols

A common pitfall in in vitro toxicology is relying on a single assay (e.g., MTT) which can be confounded by metabolic decoupling rather than true cell death. As a standard practice, I mandate a self-validating dual-assay approach combined with mechanistic flow cytometry.

Protocol A: Multiplexed Cytotoxicity Profiling (ATP/Metabolic)

Causality Check: Tetrazolium-based assays (MTT/MTS) measure mitochondrial reductase activity, which can spike during early cellular stress, giving false viability readings. By multiplexing with an ATP-depletion assay (CellTiter-Glo), we cross-verify metabolic stress against absolute intracellular energy collapse (true death).

  • Cell Seeding: Plate target cells (e.g., HeLa, DU145) at 5,000 cells/well in a 96-well opaque-walled plate. Note: Allow 24 hours for adherence to ensure cells are in the log-growth phase prior to dosing.

  • Compound Preparation: Dissolve N-M-2-PES in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent vehicle-induced toxicity.

  • Incubation: Dose cells and incubate for 48 hours at 37°C, 5% CO2.

  • Viability Readout (ATP): Add an equal volume of CellTiter-Glo reagent to the culture volume. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Tubulin Polymerization & Cell Cycle Arrest Validation

Causality Check: To prove that the observed IC50 from Protocol A is on-target (microtubule disruption) rather than off-target necrosis, we must observe a specific accumulation of cells in the G2/M phase. If cells undergo necrosis, flow cytometry will show a random smear rather than a distinct G2/M peak.

  • Cell Synchronization: Serum-starve the cells (0.1% FBS) for 24 hours to synchronize the population at the G0/G1 boundary.

  • Treatment: Release cells into complete media containing N-M-2-PES at its calculated IC50 concentration. Incubate for 24 hours.

  • Fixation: Harvest cells via trypsinization, wash in cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash out the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (Propidium Iodide + RNase A). Causality: RNase A is critical; without it, PI will intercalate into double-stranded RNA, artificially inflating the DNA content signal.

  • Flow Cytometry: Analyze 10,000 events per sample. A successful on-target toxicological profile will show >60% of the cell population arrested with 4N DNA content (G2/M phase).

Workflow Seed Cell Seeding (Log-Phase Growth) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose ATP ATP Depletion Assay (CellTiter-Glo) Dose->ATP Flow Flow Cytometry (PI Staining) Dose->Flow Analyze IC50 & Safety Index Calculation ATP->Analyze Flow->Analyze

Self-validating experimental workflow for compound toxicity profiling.

Conclusion & Safety Handling

N-Methyl-2-phenylethene-1-sulfonamide exhibits a highly favorable safety profile in vitro. Its toxicity is heavily skewed toward rapidly dividing malignant cells due to its mechanism of action (mitotic spindle disruption). In normal, quiescent fibroblasts, the compound shows minimal toxicity, providing a wide therapeutic window for downstream drug development.

Laboratory Safety Note: While safe in cellular models, the compound is a sulfonamide derivative. Standard PPE (gloves, lab coat, safety glasses) must be worn to prevent dermal sensitization. All DMSO stock solutions should be handled in a Class II biosafety cabinet to prevent aerosolization.

References

  • Reddy et al., "Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents", Journal of Medicinal Chemistry - ACS Publications. 1

  • Zborovskii et al., "Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action: Synthesis and Anticancer Screening", ResearchGate.2

  • "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling", ACS Publications. 3

  • "Design of Development Candidate eFT226, a First in Class Inhibitor of Eukaryotic Initiation Factor 4A RNA Helicase", Sci-Hub.

Sources

Exploratory

N-Methyl-2-phenylethene-1-sulfonamide stability and degradation pathways in aqueous solutions

An In-Depth Technical Guide to the Aqueous Stability and Degradation of N-Methyl-2-phenylethene-1-sulfonamide Abstract: This technical guide provides a comprehensive analysis of the stability and degradation pathways of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Stability and Degradation of N-Methyl-2-phenylethene-1-sulfonamide

Abstract: This technical guide provides a comprehensive analysis of the stability and degradation pathways of N-Methyl-2-phenylethene-1-sulfonamide in aqueous solutions. As a molecule combining a sulfonamide group with a reactive styrene moiety, understanding its intrinsic stability is paramount for researchers, scientists, and drug development professionals. This document outlines the primary degradation mechanisms—hydrolysis, oxidation, and photolysis—grounded in established chemical principles and regulatory expectations. We present detailed, field-proven protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines.[1][2] The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies serve as self-validating systems for robust and reliable stability assessment. Visual diagrams of degradation pathways and experimental workflows, along with structured data tables, are provided to facilitate a clear understanding of the molecule's behavior under various stress conditions.

Introduction

The chemical stability of a pharmaceutical compound is a critical attribute that directly impacts its safety, efficacy, and shelf-life.[3] For novel molecules like N-Methyl-2-phenylethene-1-sulfonamide, a thorough characterization of its degradation profile is not only a scientific necessity but also a regulatory requirement.[3] Forced degradation, or stress testing, is the cornerstone of this evaluation, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[1][3]

Chemical Identity of N-Methyl-2-phenylethene-1-sulfonamide

N-Methyl-2-phenylethene-1-sulfonamide is an organic compound featuring a sulfonamide functional group attached to a styrene (phenylethene) backbone.

  • Molecular Formula: C₉H₁₁NO₂S

  • Key Structural Features:

    • Sulfonamide Group (-SO₂NH-): A known site for hydrolytic cleavage.[4]

    • Styrene Moiety (C₆H₅-CH=CH-): The vinyl group's double bond is susceptible to oxidation and photochemically induced reactions.[5]

    • Aromatic Phenyl Ring: Can undergo oxidative hydroxylation.[6]

    • N-Methyl Group: Generally stable, but its electronic influence can affect the reactivity of the adjacent sulfonamide nitrogen.

Regulatory Context: The Imperative for Stability Testing

The ICH Q1A(R2) guideline mandates stress testing to elucidate the intrinsic stability of a drug substance.[1][2] These studies involve exposing the compound to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, high temperatures, and photolysis.[1][7] The objective is to induce degradation, typically in the range of 5-20%, to generate and identify degradation products without completely destroying the molecule.[1][7] This information is crucial for developing stable formulations and establishing appropriate storage conditions.[3]

Primary Degradation Pathways in Aqueous Solution

Based on its structure, N-Methyl-2-phenylethene-1-sulfonamide is susceptible to three primary degradation pathways in an aqueous environment: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation (Acid & Base Catalyzed)

The sulfonamide S-N bond is the most probable site for hydrolytic cleavage.[4] The rate of this degradation is highly dependent on pH and temperature.[8]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonamide nitrogen can facilitate nucleophilic attack by water on the sulfur atom, leading to cleavage of the S-N bond. This would yield 2-phenylethene-1-sulfonic acid and methylamine.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, deprotonation of the sulfonamide nitrogen can occur. The degradation mechanism can proceed via direct nucleophilic attack of a hydroxide ion on the sulfur center or through more complex elimination pathways.[9][10] This also results in the cleavage of the S-N bond.

Oxidative Degradation

The presence of the electron-rich styrene double bond makes the molecule particularly vulnerable to oxidative stress.

  • Vinyl Group Oxidation: Oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxyl radicals, can attack the C=C double bond.[6] This can lead to the formation of an epoxide, which may subsequently be hydrolyzed to a diol, or oxidative cleavage of the bond to form benzaldehyde and a sulfonamide-containing fragment.

  • Aromatic Ring Hydroxylation: The phenyl ring can be hydroxylated, forming various phenolic derivatives.[4]

  • Sulfur Oxidation: While less common for a sulfonyl group that is already in a high oxidation state, interaction with potent oxidizing agents cannot be entirely ruled out.

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical reactions.[11] For sulfonamides, two principal photolytic pathways are well-documented:

  • SO₂ Extrusion: A common pathway for sulfonamides involves the cleavage of a C-S bond and the elimination of sulfur dioxide (SO₂).[4][12] This would lead to the formation of N-methyl-styrylamine.

  • Sulfonamide Bond Cleavage: Similar to hydrolysis, photolytic energy can induce the cleavage of the S-N bond.[12]

The following diagram illustrates the potential degradation pathways.

Degradation_Pathways Parent N-Methyl-2-phenylethene-1-sulfonamide Hydrolysis_Product_1 2-Phenylethene-1-sulfonic Acid Parent->Hydrolysis_Product_1  Hydrolysis (H⁺/OH⁻) (S-N Cleavage) Hydrolysis_Product_2 Methylamine Parent->Hydrolysis_Product_2  Hydrolysis (H⁺/OH⁻) (S-N Cleavage) Oxidation_Product_1 Benzaldehyde Parent->Oxidation_Product_1  Oxidation (H₂O₂) (Vinyl Cleavage) Oxidation_Product_2 Epoxide Derivative Parent->Oxidation_Product_2  Oxidation (H₂O₂) (Epoxidation) Photolysis_Product_1 N-Methyl-styrylamine Parent->Photolysis_Product_1  Photolysis (hv) (S-N Cleavage) Photolysis_Product_2 SO₂ Extrusion Product Parent->Photolysis_Product_2  Photolysis (hv) (SO₂ Extrusion)

Caption: Predicted major degradation pathways for N-Methyl-2-phenylethene-1-sulfonamide.

Experimental Design for Forced Degradation Studies

A well-designed forced degradation study is essential to accurately map the stability of the molecule. The protocols described below are based on ICH guidelines and best practices for achieving meaningful and reproducible results.[1]

Rationale and Objectives

The primary goal is to generate a degradation profile that is representative of what might occur during long-term storage, but on an accelerated timescale.[3] By targeting 5-20% degradation, we ensure that sufficient quantities of degradants are formed for detection and identification, while the parent peak remains prominent, which is crucial for validating the mass balance and the stability-indicating nature of the analytical method.[1][7]

General Experimental Workflow

A systematic approach is critical for a successful forced degradation study. The workflow ensures that each stress condition is evaluated consistently and that samples are handled in a manner that preserves their integrity for analysis.

Experimental_Workflow A Prepare Stock Solution (e.g., in Acetonitrile) B Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Incubate & Collect Samples at Timed Intervals (t=0, 2, 4, 8, 24h) B->C D Quench Reaction Immediately (e.g., Neutralize, Add Scavenger) C->D E Dilute to Working Concentration D->E F Analytical Measurement E->F G HPLC-UV for Quantification (Parent & Degradant Peaks) F->G Quantify H LC-MS/MS for Identification (Mass & Fragmentation) F->H Identify I Data Analysis (Kinetics, Pathway Elucidation, Mass Balance) G->I H->I

Caption: General experimental workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols provide a starting point for stress testing. Causality: The concentrations and temperatures are chosen to induce degradation at a practical rate. It is often necessary to perform preliminary range-finding experiments to optimize these conditions to achieve the target 5-20% degradation.[4]

Protocol 3.3.1: Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL stock solution of N-Methyl-2-phenylethene-1-sulfonamide in a suitable organic solvent like acetonitrile.

  • Stress Application: In separate, inert vials, add an aliquot of the stock solution to 0.1 M HCl and 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL. Also prepare a control sample in purified water.

  • Incubation: Place the vials in a controlled temperature bath at 60°C. Protect from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl. This step is critical to halt the degradation process and ensure the sample accurately reflects the specific time point.[13]

  • Analysis: Dilute the quenched samples as needed and analyze by HPLC-UV and LC-MS/MS.

Protocol 3.3.2: Oxidative Stress

  • Preparation: Use the same stock solution as in 3.3.1.

  • Stress Application: In an inert vial, add an aliquot of the stock solution to a solution of 3% hydrogen peroxide to achieve a final drug concentration of 100 µg/mL.

  • Incubation: Keep the sample at room temperature, protected from light. Oxidative reactions are often rapid and may not require heat.

  • Sampling & Quenching: Withdraw aliquots at time points (e.g., 0, 1, 2, 4, and 8 hours). The reaction can often be quenched by significant dilution with the mobile phase prior to injection.

  • Analysis: Analyze immediately by HPLC-UV and LC-MS/MS.

Protocol 3.3.3: Photostability

  • Preparation: Prepare a 100 µg/mL solution of the compound in a mixture of water and a co-solvent (e.g., acetonitrile) in a chemically inert, transparent container.

  • Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.[2]

  • Stress Application: Place both the sample and the dark control in a photostability chamber. Expose them to a light source compliant with ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]

  • Sampling: Sample at appropriate intervals until significant degradation is observed or the total exposure is reached.

  • Analysis: Analyze both the exposed sample and the dark control by HPLC-UV and LC-MS/MS. The dark control is essential to differentiate between photolytic and thermolytic degradation.

Analytical Methodology: A Stability-Indicating Approach

The credibility of a forced degradation study hinges on the analytical method's ability to separate the parent drug from all significant degradation products.

  • HPLC-UV for Quantification: A reversed-phase HPLC method with a C18 column and a gradient elution (e.g., water/acetonitrile with a small amount of formic acid) is typically a good starting point. The method must be validated to demonstrate specificity, linearity, accuracy, and precision for the parent compound and its major degradants.[14]

  • LC-MS/MS for Structural Elucidation: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is invaluable for identifying unknown degradants.[15][16] By obtaining accurate mass measurements, one can propose elemental compositions. Tandem MS (MS/MS) experiments are then used to fragment the degradant ions, providing structural information to confirm the proposed structures.[15]

Data Interpretation and Presentation

Systematic presentation of data is key to building a comprehensive stability profile.

Quantitative Degradation Data

Degradation kinetics can be summarized to compare the compound's stability under different conditions. The data below is hypothetical and serves as an example.

Stress ConditionReagent/ParametersIncubation Time (h)% Degradation (Hypothetical)Pseudo-First-Order Rate Constant (k, h⁻¹)
Acid Hydrolysis0.1 M HCl @ 60°C2412.50.0056
Base Hydrolysis0.1 M NaOH @ 60°C2418.20.0084
Oxidation3% H₂O₂ @ RT815.60.0215
PhotolysisICH Q1B Conditions209.8N/A
Summary of Potential Degradation Products

A table summarizing the identified degradants is crucial for understanding the chemical transformations.

Proposed Degradant NameFormation PathwayObserved m/z [M+H]⁺Structural Change from Parent
2-Phenylethene-1-sulfonic AcidHydrolysis185.02Cleavage of S-N bond
BenzaldehydeOxidation107.05Oxidative cleavage of C=C bond
Epoxide DerivativeOxidation216.06Addition of oxygen across C=C
N-Methyl-styrylaminePhotolysis (SO₂ Extrusion)134.09Loss of SO₂ group

Conclusion and Future Directions

This guide establishes a foundational understanding of the aqueous stability of N-Methyl-2-phenylethene-1-sulfonamide. The molecule demonstrates susceptibility to hydrolysis at the sulfonamide linkage and significant vulnerability to oxidation at the styrene double bond, with photolytic pathways also contributing to its degradation profile.

The experimental protocols and analytical strategies detailed herein provide a robust framework for researchers to perform comprehensive stability studies. By following these self-validating methodologies, professionals in drug development can confidently characterize degradation pathways, develop stability-indicating methods, and make informed decisions regarding formulation and packaging to ensure the delivery of a safe and effective final product.

Future work should focus on the isolation and definitive structural confirmation of major degradants, followed by an assessment of their toxicological profiles, as degradation products can sometimes exhibit different biological activity than the parent compound.[15]

References

  • ICH. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Google Search.[1]

  • BenchChem. (2025). Comparative study of oxidative degradation of different aminobenzene sulfonamides. Retrieved from Google Search.[13]

  • Wood, J. M., Hinchliffe, P. S., Davis, A. M., Austin, R. P., & Page, M. I. (2002, March 12). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Retrieved from Google Search.[9]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from Google Search.[2]

  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from Google Search.[12]

  • Global Science Press. A Density Functional Theory Study of the Hydrolysis Mechanism of Sulfachloropyridazine | Communications in Computational Chemistry. Retrieved from Google Search.[8]

  • ACS Publications. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur | The Journal of Organic Chemistry. Retrieved from Google Search.[17]

  • ACS Publications. (2023, July 21). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water | ACS Omega. Retrieved from Google Search.[18]

  • RSC Publishing. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications. Retrieved from Google Search.[10]

  • Bairán, G., & Chávez-Bravo, E. OXIDATION OF SULFONAMIDE MICROPOLLUTANTS BY VERSATILE PEROXIDASE FROM Bjerkandera adusta. Retrieved from Google Search.[19]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from Google Search.[7]

  • IWA Publishing. (2019, February 11). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization | Water Science & Technology. Retrieved from Google Search.[20]

  • SGS Thailand. Forced Degradation Testing. Retrieved from Google Search.[3]

  • ACS Publications. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. Retrieved from Google Search.[21]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from Google Search.[11]

  • PHOTOCATALYTIC DEGRADATION OF THE SELECTED SULFONAMIDES IN WASTEWATER. Retrieved from Google Search.[22]

  • PubMed. (2002, April 15). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Retrieved from Google Search.[6]

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  • ACS Publications. (2009, February 23). Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? | Environmental Science & Technology. Retrieved from Google Search.[27]

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Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: N-Methyl-2-phenylethene-1-sulfonamide as a Versatile Michael Acceptor in Modern Organic Synthesis

Abstract Vinyl sulfonamides are an important class of electrophiles utilized as tunable Michael acceptors in organic synthesis and chemical biology.[1][2] This guide provides a detailed technical overview of N-Methyl-2-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vinyl sulfonamides are an important class of electrophiles utilized as tunable Michael acceptors in organic synthesis and chemical biology.[1][2] This guide provides a detailed technical overview of N-Methyl-2-phenylethene-1-sulfonamide, a representative vinyl sulfonamide, focusing on its reactivity, applications, and detailed protocols for its use in Michael addition reactions. We will explore the underlying principles that govern its reactivity, compare it with other common Michael acceptors, and provide field-tested methodologies for its successful implementation in research and development settings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic building block.

Introduction: The Vinyl Sulfonamide Moiety

Vinyl sulfonamides have emerged as powerful tools in covalent inhibitor design and bioconjugation, often serving as alternatives to more traditional acrylamide "warheads".[1] Their reactivity can be modulated by altering the substituents on the nitrogen atom and the vinyl group, allowing for a fine-tuning of electrophilicity.[1][3] N-Methyl-2-phenylethene-1-sulfonamide, with its styrenyl backbone, provides a scaffold that is both electronically activated and sterically defined, making it an excellent subject for studying Michael addition reactions.

The core reactivity of this class of compounds stems from the potent electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Synthesis Overview

While various methods exist for the synthesis of vinyl sulfonamides[2][4], a common and robust approach is the Horner-Wadsworth-Emmons reaction. This involves the condensation of an aldehyde (in this case, benzaldehyde) with a phosphonate-stabilized sulfonamide anion. This method typically affords the trans-isomer with high selectivity.[4] Another innovative approach involves the oxidation of an α-selenoether, which provides the terminal vinyl sulfonamide under mild conditions, often without the need for chromatographic purification of the final product.[2]

Reactivity Profile and Mechanistic Considerations

The utility of N-Methyl-2-phenylethene-1-sulfonamide as a Michael acceptor is governed by its electronic structure. The sulfonyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, facilitating nucleophilic attack.

The Michael Addition Mechanism

The reaction proceeds via a classic conjugate addition pathway. A nucleophile attacks the electrophilic β-carbon of the vinyl group, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or a mild acid introduced during workup, to yield the final 1,4-adduct.

To properly render the chemical structures in the DOT graph, image placeholders are used. A graphics-capable renderer would replace these with actual chemical drawings. Caption: Generalized mechanism of the Michael addition to a vinyl sulfonamide.

Comparative Reactivity

The reactivity of Michael acceptors is crucial for their application, especially in biological contexts where selectivity is paramount. The reactivity of vinyl sulfonamides sits in a useful range, generally being more electrophilic than acrylamides but less reactive than vinyl sulfones.[3][5]

  • vs. Vinyl Sulfones: Vinyl sulfones are significantly more reactive towards thiol-Michael additions than their vinyl sulfonamide counterparts.[6] Studies have shown that the rates of Michael additions can vary by up to 3000-fold, with vinyl sulfonate esters being the most reactive and N-substituted vinyl sulfonamides being the least.[5]

  • vs. Acrylamides: Vinyl sulfonamides have been explored as more reactive alternatives to acrylamide warheads in covalent inhibitors.[1] Interestingly, while many electrophiles react faster with soft nucleophiles like glutathione (a thiol), vinyl sulfones and sulfonamides have been shown to react faster with harder nucleophiles like N-α-acetyl-L-lysine (an amine) under certain conditions.[3] This differential reactivity can be exploited for selective targeting of specific amino acid residues in proteins.

Michael Acceptor ClassRelative Reactivity with ThiolsRelative Reactivity with AminesKey Feature
Vinyl Sulfonate EstersVery HighHighHighly electrophilic, rapid reaction.[5]
Vinyl SulfonesHighModerate-HighMore reactive than acrylates and sulfonamides.[6]
Vinyl Sulfonamides Moderate Moderate Tunable reactivity, good alternative to acrylamides.[1][3]
AcrylatesModerate-LowLowCommon scaffold, well-understood reactivity.[6]
AcrylamidesLowVery LowLess reactive, often used for specific cysteine targeting.[1]
Table 1. Comparative reactivity of common Michael acceptors.

Experimental Protocols

The following protocols are designed as self-validating systems. The rationale behind key steps is provided to allow for informed troubleshooting and adaptation.

General Experimental Workflow

This workflow outlines the typical steps for performing a Michael addition with N-Methyl-2-phenylethene-1-sulfonamide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dissolve Michael Acceptor and Nucleophile in Solvent setup_reaction Set up Reaction Vessel under Inert Atmosphere (if needed) prep_reagents->setup_reaction add_base Add Base/Catalyst (if required) setup_reaction->add_base run_reaction Stir at Defined Temperature add_base->run_reaction monitor_reaction Monitor Progress (TLC, LC-MS) run_reaction->monitor_reaction quench Quench Reaction monitor_reaction->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract dry_purify Dry Organic Layer & Purify (e.g., Column Chromatography) extract->dry_purify characterize Characterize Product (NMR, MS, IR) dry_purify->characterize

Caption: Standard workflow for a Michael addition experiment.

Protocol 1: Thiol-Michael Addition (e.g., with Benzyl Mercaptan)

This protocol describes the addition of a soft thiol nucleophile. These reactions are often high-yielding and can frequently be performed under mild, base-catalyzed conditions.

  • Materials:

    • N-Methyl-2-phenylethene-1-sulfonamide (1.0 equiv)

    • Benzyl Mercaptan (1.1 equiv)

    • Triethylamine (Et₃N) (0.1 - 1.2 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous NH₄Cl solution

    • Saturated aqueous NaCl solution (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Methyl-2-phenylethene-1-sulfonamide (e.g., 200 mg, 1.0 mmol). Dissolve it in an appropriate solvent like DCM (10 mL).

      • Rationale: DCM is a good general-purpose solvent that is relatively non-polar and unreactive. THF is also a suitable alternative.

    • Addition of Nucleophile: Add Benzyl Mercaptan (1.1 equiv, e.g., 137 mg, 1.1 mmol) to the solution.

    • Initiation: Add triethylamine (e.g., 1.2 equiv, 121 mg, 1.2 mmol). The amount of base can often be catalytic (0.1 equiv) for reactive thiols.

      • Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is the active nucleophile that initiates the conjugate addition.

    • Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

    • Work-up: a. Upon completion, dilute the reaction mixture with DCM (20 mL). b. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

      • Rationale: The NH₄Cl wash removes the triethylamine catalyst and any remaining triethylammonium salts. The brine wash helps to remove water from the organic layer. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired β-thioether sulfonamide.

Protocol 2: Aza-Michael Addition (e.g., with Piperidine)

This protocol details the addition of a secondary amine. These reactions may require slightly more forcing conditions or a stronger base compared to thiol additions, depending on the nucleophilicity of the amine.

  • Materials:

    • N-Methyl-2-phenylethene-1-sulfonamide (1.0 equiv)

    • Piperidine (1.5 equiv)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv) (Optional, for less nucleophilic amines)

    • Water

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous NaCl solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: In a sealed tube or round-bottom flask with a reflux condenser, combine N-Methyl-2-phenylethene-1-sulfonamide (e.g., 200 mg, 1.0 mmol) and the solvent (e.g., MeCN, 10 mL).

    • Addition of Nucleophile: Add piperidine (1.5 equiv, e.g., 128 mg, 1.5 mmol).

      • Rationale: A slight excess of the amine is used to ensure complete consumption of the limiting Michael acceptor. For solid-phase synthesis, a larger excess of the amine is common.[7]

    • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C). For less reactive amines, the addition of a base like K₂CO₃ can facilitate the reaction. Monitor progress by TLC or LC-MS.

    • Work-up: a. After cooling to room temperature, remove the solvent under reduced pressure. b. Partition the residue between ethyl acetate (30 mL) and water (20 mL). c. Separate the layers, and wash the organic layer with brine (2 x 15 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure β-amino sulfonamide product.

Applications in Research and Drug Development

The products derived from Michael additions to N-Methyl-2-phenylethene-1-sulfonamide and related compounds are valuable intermediates and final products in several areas:

  • Covalent Inhibitors: The resulting β-substituted sulfonamides can act as covalent inhibitors of enzymes, particularly those with a nucleophilic residue (like cysteine or lysine) in or near the active site.[1][2]

  • Diversity-Oriented Synthesis (DOS): Vinyl sulfonamides serve as versatile "linchpins" in DOS strategies. The initial Michael addition can be followed by further intramolecular cyclizations (e.g., Heck, RCM, Baylis-Hillman) to rapidly generate skeletally diverse cyclic sulfonamides (sultams).[8][9]

  • Chemical Probes & Bioconjugation: The vinyl sulfonamide moiety can be incorporated into molecules to attach probes, fluorophores, or affinity tags to proteins and other biomolecules.[2]

  • Synthesis of Heterocycles: The Michael adducts can be precursors for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds.[7]

Conclusion

N-Methyl-2-phenylethene-1-sulfonamide is a highly effective and versatile Michael acceptor. Its reactivity profile, which can be considered intermediate between the highly reactive vinyl sulfones and the less reactive acrylamides, provides a valuable "sweet spot" for many applications in organic synthesis and medicinal chemistry. The straightforward nature of the Michael addition, coupled with the stability of the resulting adducts, ensures that this class of compounds will continue to be a mainstay in the toolbox of synthetic chemists. The protocols provided herein offer a robust starting point for researchers to explore the rich chemistry of this important functional group.

References

  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967–1970. [Link]

  • Chalker, J. M., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. (Note: This is a future-dated article from the search results, used here for its relevant discussion on vinyl sulfonamides vs. acrylamides). [Link]

  • Mossé, S., & Alexakis, A. (2005). First Organocatalyzed Asymmetric Michael Addition of Aldehydes to Vinyl Sulfones. Organic Letters, 7(19), 4361–4364. [Link]

  • Makara, G. M., & Ma, Y. (1997). Michael addition of amines to vinyl sulfonamides on solid support. Tetrahedron Letters, 38(39), 6847-6850. [Link]

  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(12), 3764-3774. [Link]

  • Bar-Zeev, Y., et al. (2015). Intrinsic reactivity of electrophilic covalent reactive groups with N-α-acetyl-L-lysine and glutathione. MedChemComm, 6(6), 1145-1150. [Link]

  • Wang, J., et al. (2008). Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives. Organic Letters, 10(21), 4943–4946. [Link]

  • Jones, K., et al. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Organic & Biomolecular Chemistry, 16(31), 5694-5698. [Link]

  • Wipf, P., & Walczak, M. A. (2009). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(3), 741–744. [Link]

  • Smith, C., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate. [Link]

  • Wipf, P., & Walczak, M. A. (2009). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(3), 741–744. [Link]

  • Zenzola, M., et al. (2021). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry, 86(11), 7646–7659. [Link]

  • Zenzola, M., et al. (2021). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. ChemRxiv. [Link]

  • Anderson, K. W., & O'Brien, M. K. (1998). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. The Journal of Organic Chemistry, 63(18), 6447-6449. [Link]

  • Imanzadeh, G. H., et al. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. Journal of the Iranian Chemical Society, 4(4), 467-475. [Link]

Sources

Application

Catalytic Asymmetric Synthesis Involving N-Methyl-2-phenylethene-1-sulfonamide: Application Notes & Protocols

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Application Notes and Validated Experimental Protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Content Type: Advanced Application Notes and Validated Experimental Protocols.

Strategic Relevance of Vinyl Sulfonamides in Asymmetric Catalysis

In the realm of modern organic synthesis and drug discovery, the construction of complex, stereochemically rich architectures requires versatile linchpin molecules. (E)-N-Methyl-2-phenylethene-1-sulfonamide (a prototypical vinyl sulfonamide) has emerged as a highly privileged substrate[1]. Unlike traditional Michael acceptors, vinyl sulfonamides possess a unique dual-reactivity profile:

  • Electrophilic Activation: The strongly electron-withdrawing sulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, rendering it highly susceptible to asymmetric conjugate additions (e.g., aza-Michael, thia-Michael, and carbon-nucleophile attacks)[2].

  • Nucleophilic Potential: The sulfonamide nitrogen retains sufficient nucleophilicity to participate in subsequent cyclization events, making it an ideal substrate for diversity-oriented synthesis (DOS) of medium-sized rings and sultams[3].

Furthermore, recent advancements have demonstrated that the vinyl sulfonamide moiety can serve as a multivalent functional group—acting simultaneously as a nucleophile, an electrophile, and an arene source in complex domino rearrangements[4]—or as a traceless, oxidatively cleavable amine protecting group[1].

Mechanistic Insights & Field-Proven Applications

Organocatalytic Desymmetrization via Intramolecular Aza-Michael Reaction (IMAMR)

The synthesis of 2,5,5-trisubstituted piperidines bearing quaternary stereocenters is notoriously challenging due to steric hindrance. By utilizing a vinyl sulfonamide as the nucleophilic nitrogen source, researchers have successfully developed an organocatalytic desymmetrizing IMAMR[1].

  • Causality of Catalyst Choice: A chiral cinchona alkaloid derivative (e.g., 9-amino-9-deoxy-epi-hydroquinine) is employed because its primary amine forms a rigid iminium ion with the Michael acceptor, while the quinuclidine nitrogen (when tuned with a trifluoroacetic acid co-catalyst) directs the sulfonamide nucleophile via precise hydrogen bonding. This dual-activation mode ensures near-perfect enantioselectivity[1].

Domino Conjugate Addition & 1,4-Aryl Migration

Beyond simple cycloadditions, (E)-N-methyl-2-phenylethene-1-sulfonamide can undergo a sophisticated domino sequence involving a 1,4-conjugate addition followed by a polar Truce–Smiles rearrangement[4].

  • Causality of Solvent and Base: The reaction utilizes tert-butyl-tetramethylguanidine (BTMG) in dimethylacetamide (DMA). BTMG is chosen because it is a strong, non-nucleophilic base that deprotonates the pronucleophile without attacking the vinyl sulfonamide. DMA is critical because its polar aprotic nature stabilizes the transient ion-pair intermediate, accelerating the initial conjugate addition before the entropically driven extrusion of SO₂ triggers the 1,4-aryl migration[4].

Quantitative Data Summary

The following table synthesizes the performance metrics of N-Methyl-2-phenylethene-1-sulfonamide and its derivatives across various catalytic asymmetric and domino workflows.

Reaction TypeSubstrate / LinchpinCatalyst / Base SystemSolvent & TempYield (%)Enantiomeric Excess (ee %)
Desymmetrizing IMAMR Vinyl sulfonamide derivative9-amino-9-deoxy-epi-hydroquinine (10 mol%) + TFADCM, -20 °C85 - 95> 95[1]
Domino Conjugate Addition (E)-N-methyl-2-phenylethene-1-sulfonamideBTMG (Stoichiometric)DMA, 25 °C70 - 88N/A (Diastereoselective)[4]
Cu-Catalyzed Cross-Coupling (E)-N-methyl-2-phenylethene-1-sulfonamideCu(OAc)₂ / Alkyl Boronic EstersDCE, 85 °C23 - 88N/A (C(sp3)–N bond formation)[5]

Visualizations of Reaction Workflows

IMAMR_Workflow step1 1. Substrate Activation (E)-N-Methyl-2-phenylethene-1-sulfonamide step2 2. Catalyst Binding (Cinchona Alkaloid + TFA) step1->step2 Addition at -20°C step3 3. Stereoselective Cyclization (Aza-Michael Addition) step2->step3 Iminium/Enamine Formation step4 4. Product Isolation (Chiral Piperidine/Sultam) step3->step4 Quench & Purify step5 5. Deprotection (Optional) (Ozonolysis at -40°C) step4->step5 Ozone Bubbling

Fig 1: Workflow of the Organocatalytic Asymmetric IMAMR using Vinyl Sulfonamides.

Domino_Logic nuc Nucleophile (e.g., Malonate) base Base (BTMG) in DMA nuc->base Deprotonation vinyl Vinyl Sulfonamide Acceptor base->vinyl Ion-Pair Formation add 1,4-Conjugate Addition vinyl->add Attack mig 1,4-Aryl Migration (Truce-Smiles) add->mig SO2 Extrusion prod α,β-Difunctionalized Amide mig->prod Rearrangement

Fig 2: Logical sequence of the Domino Conjugate Addition and 1,4-Aryl Migration.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Organocatalytic Enantioselective IMAMR[1]

Objective: Synthesize enantiomerically enriched piperidines using a vinyl sulfonamide linchpin.

  • Preparation of the Catalytic Complex:

    • In an oven-dried Schlenk flask under an argon atmosphere, dissolve 9-amino-9-deoxy-epi-hydroquinine (0.02 mmol, 10 mol%) in anhydrous dichloromethane (DCM, 1.0 mL).

    • Causality Check: Add trifluoroacetic acid (TFA, 0.04 mmol, 20 mol%) dropwise at 0 °C. The TFA precisely tunes the basicity of the quinuclidine core, preventing non-specific background reactions. Stir for 15 minutes.

  • Substrate Addition:

    • Cool the reaction mixture to -20 °C.

    • Slowly add a solution of the N-Methyl-2-phenylethene-1-sulfonamide derivative (0.2 mmol) in DCM (1.0 mL) over 5 minutes to prevent localized thermal spikes that degrade enantioselectivity.

  • Reaction Monitoring (IPC):

    • Maintain the temperature at -20 °C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active vinyl sulfonamide spot indicates the completion of the desymmetrization.

  • Quenching and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (2 mL) directly at -20 °C. Extract with DCM (3 × 5 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the chiral piperidine.

Protocol B: Domino Conjugate Addition-1,4-Aryl Migration[4]

Objective: Access highly functionalized α,β-difunctionalized amides via a Truce-Smiles rearrangement.

  • Ion-Pair Generation:

    • In a 10 mL vial equipped with a magnetic stir bar, add dimethyl 2-methylmalonate (0.3 mmol, 1.5 equiv) and anhydrous DMA (2.0 mL).

    • Add BTMG (0.3 mmol, 1.5 equiv) at room temperature. Stir for 10 minutes. Note: DMA is mandatory here; substituting with THF or DCM will fail to stabilize the necessary ion-pair, drastically reducing the yield[4].

  • Conjugate Addition & Rearrangement:

    • Add (E)-N-methyl-2-phenylethene-1-sulfonamide (0.2 mmol, 1.0 equiv) in one portion.

    • Seal the vial and stir at 25 °C for 16 hours.

    • IPC: Take a 50 µL aliquot, dilute with CDCl₃, and perform a quick ¹H-NMR. The disappearance of the vinylic protons (δ 6.7–7.5 ppm) and the emergence of the amide backbone confirms the SO₂ extrusion and aryl migration.

  • Workup:

    • Dilute the mixture with EtOAc (10 mL) and wash with 1M HCl (5 mL) to remove the guanidine base. Wash with brine, dry over MgSO₄, and concentrate for column chromatography.

Protocol C: Traceless Deprotection via Ozonolysis[1]

Objective: Remove the vinyl sulfonamide moiety to reveal the free secondary amine. Unlike standard tosyl groups that require harsh reductive conditions (e.g., SmI₂), the vinyl sulfonamide is uniquely cleavable via mild oxidation.

  • Ozone Treatment:

    • Dissolve the purified piperidine/sultam product from Protocol A (0.1 mmol) in DCM (3.0 mL) and cool to -40 °C.

    • Bubble O₃/O₂ gas through the solution until a faint blue color persists (indicating ozone saturation).

  • Reductive Workup:

    • Purge the solution with Argon for 10 minutes to remove excess ozone.

    • Add dimethyl sulfide (DMS, 1.0 mmol, 10 equiv) and allow the reaction to warm to room temperature over 2 hours.

    • Causality: The cleavage of the C=C bond generates an unstable intermediate that spontaneously collapses, releasing the free amine without epimerizing the newly formed quaternary stereocenter[1].

References

  • Escolano, M., et al. "Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Vinyl sulfonamide as a new amine protecting group." RSC Advances, 2019.[1] URL:

  • "Domino Conjugate Addition-1,4-Aryl Migration for the Synthesis of α,β-Difunctionalized Amides." JACS Au, 2024.[4] URL:

  • "“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins." Organic Letters, 2008.[2] URL:

  • "Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development." Molecules, 2024.[3] URL:

  • "Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling." ACS, 2021.[5] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in N-Methyl-2-phenylethene-1-sulfonamide synthesis

Welcome to the technical support guide for the synthesis of N-Methyl-2-phenylethene-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-Methyl-2-phenylethene-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven experience to ensure you can achieve reliable and reproducible results.

Introduction: The Challenge of Synthesizing Vinylsulfonamides

The synthesis of N-Methyl-2-phenylethene-1-sulfonamide involves the reaction of 2-phenylethene-1-sulfonyl chloride (styrenesulfonyl chloride) with methylamine. While seemingly a straightforward nucleophilic substitution, this reaction is nuanced due to the inherent reactivity of both the starting sulfonyl chloride and the resulting vinylsulfonamide product. The vinyl group, being an excellent Michael acceptor, and the susceptibility of the sulfonyl chloride to hydrolysis, present unique challenges.[1] Moreover, the product itself can be prone to polymerization, complicating purification.[1]

This guide provides a structured approach to overcoming these challenges through a series of troubleshooting scenarios, frequently asked questions, and an optimized experimental protocol.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the primary causes?

Answer: A low or zero yield is one of the most common issues and can typically be traced back to three main areas: the quality of your starting materials, the reaction conditions, or the workup procedure.

  • Degradation of 2-phenylethene-1-sulfonyl chloride: This is the most likely culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the unreactive 2-phenylethene-1-sulfonic acid.

    • Solution: Always use freshly prepared or purified 2-phenylethene-1-sulfonyl chloride. If the reagent is old, consider preparing it fresh (a protocol is provided below). Store it under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., < 4 °C) and in the dark.[2]

  • Inadequate Reaction Conditions:

    • Presence of Water: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

    • Incorrect Stoichiometry: An excess of methylamine is typically used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct. A 2-3 fold excess of methylamine is a good starting point.

    • Low Temperature: The reaction is typically performed at a low temperature (0 °C to room temperature) to control the exothermic reaction and minimize side reactions.

  • Workup Issues: The product may be lost during extraction if the pH is not controlled. Ensure the aqueous layer is basic before extracting with an organic solvent.

Question 2: My TLC analysis shows multiple spots, and I am struggling to purify the final product. What are the likely side products?

Answer: The presence of multiple spots on your TLC plate indicates the formation of byproducts. For this specific synthesis, you should be aware of the following possibilities:

  • Polymerization of the Product: Vinylsulfonamides are known to be prone to polymerization, especially during purification on silica gel.[1]

    • Solution: Minimize the time the product spends on the silica gel column. Use a less acidic stationary phase like deactivated silica or alumina. It is sometimes beneficial to perform a rapid filtration through a plug of silica rather than a full column. In some cases, the product can be purified by recrystallization.

  • Hydrolysis of the Starting Material: As mentioned, 2-phenylethene-1-sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. This will appear as a polar spot on your TLC.

    • Solution: This is a preventative measure. Ensure your reaction is performed under strictly anhydrous conditions.

  • Formation of a Bis-Adduct: It is possible for a second molecule of the vinylsulfonamide product to react with the N-H of another product molecule via an aza-Michael addition, especially under strongly basic conditions or elevated temperatures.

    • Solution: Maintain a low reaction temperature and avoid using an overly strong or hindered base if a tertiary amine is used as an acid scavenger.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing low yield issues.

TroubleshootingWorkflow Start Low Yield of N-Methyl-2-phenylethene-1-sulfonamide CheckReagents Verify Starting Material Quality Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Examine Workup & Purification Start->CheckWorkup SulfonylChloride Is 2-phenylethene-1-sulfonyl chloride fresh/pure? CheckReagents->SulfonylChloride Anhydrous Were anhydrous conditions maintained? CheckConditions->Anhydrous Purification Polymerization during chromatography? CheckWorkup->Purification Methylamine Is methylamine concentration known? SulfonylChloride->Methylamine Yes ResynthesizeSC Action: Prepare fresh sulfonyl chloride SulfonylChloride->ResynthesizeSC No UseExcessMA Action: Use 2-3 eq. of methylamine Methylamine->UseExcessMA No TempControl Was temperature controlled (0 °C)? Anhydrous->TempControl Yes DryGlassware Action: Oven-dry glassware, use anhydrous solvent Anhydrous->DryGlassware No MaintainTemp Action: Maintain low temperature during addition TempControl->MaintainTemp No OptimizePuri Action: Use plug filtration or recrystallization Purification->OptimizePuri Yes

Caption: A workflow for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of excess methylamine? A1: Yes, you can use a non-nucleophilic tertiary amine like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) as an acid scavenger. Use at least 1.1 equivalents. This can be advantageous if you want to use a precise amount of methylamine.

Q2: How do I monitor the progress of the reaction? A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a non-polar solvent system like ethyl acetate/hexanes. The starting sulfonyl chloride will be less polar than the sulfonamide product. The hydrolyzed sulfonic acid will be a very polar spot at the baseline.

Q3: My 2-phenylethene-1-sulfonyl chloride is a dark oil. Can I still use it? A3: Dark coloration often indicates decomposition. While you can attempt to use it, the yield will likely be compromised. It is highly recommended to either purify it by distillation under high vacuum or, more reliably, synthesize it fresh.

Q4: Is the product stable for long-term storage? A4: The vinylsulfonamide product can be unstable over long periods, especially if exposed to light, heat, or acidic/basic conditions, which can catalyze polymerization. For long-term storage, it is best to keep it in a freezer (-20 °C) under an inert atmosphere.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-phenylethene-1-sulfonyl chloride

This protocol is adapted from the synthesis of similar styrenesulfonyl chlorides.[2][3]

Materials:

  • Sodium 2-phenylethene-1-sulfonate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 1.5 mL per gram of sulfonate salt).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (approx. 1.25 mL per gram of sulfonate salt) dropwise via the addition funnel over 1-2 hours, maintaining the temperature below 5 °C.

  • Once the addition is complete, add sodium 2-phenylethene-1-sulfonate in small portions over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with toluene (3 x volume of DMF).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature below 30 °C.

  • The resulting oil is 2-phenylethene-1-sulfonyl chloride and should be used immediately or stored at < 4 °C under an inert atmosphere.

Protocol 2: Synthesis of N-Methyl-2-phenylethene-1-sulfonamide

Materials:

  • 2-phenylethene-1-sulfonyl chloride

  • Methylamine (2.0 M solution in THF)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve freshly prepared 2-phenylethene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (2.0 M in THF, 2.5 eq) dropwise over 30 minutes. A white precipitate (methylammonium chloride) will form.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-Methyl-2-phenylethene-1-sulfonamide.

Reaction Mechanism

Caption: Nucleophilic attack of methylamine on the sulfonyl chloride.

Expected Product Characteristics

While experimental data for the target molecule is scarce, based on similar structures, the following can be anticipated:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): Expect signals for the vinyl protons (doublets, ~6-7.5 ppm), phenyl protons (multiplet, ~7.2-7.5 ppm), a broad singlet for the N-H proton, and a singlet or doublet for the N-methyl group (~2.8-3.0 ppm).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z corresponding to C₉H₁₂NO₂S.

ParameterExpected Value
Molecular FormulaC₉H₁₁NO₂S
Molecular Weight197.25 g/mol
Melting PointDependent on purity

References

  • PrepChem. Synthesis of styrene p-sulphonyl chloride. Available at: [Link]

  • Google Patents. US7244791B2 - Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell.
  • PubMed Central. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for N-Methyl-2-phenylethene-1-sulfonamide Cross-Coupling

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving N-Methyl-2-phenylethene-1-sulfonamide. This guide is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving N-Methyl-2-phenylethene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into troubleshooting and optimizing this specific transformation. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Reaction Overview & Key Challenges

N-Methyl-2-phenylethene-1-sulfonamide, a vinyl sulfonamide, is a versatile substrate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings.[1][2] These reactions are powerful tools for forming carbon-carbon bonds. However, the unique electronic properties of the vinyl sulfonamide moiety can present specific challenges that necessitate careful optimization of catalyst loading.

Common Coupling Partners:

  • Heck-type Reactions: Coupling with aryl or vinyl halides/triflates.[3]

  • Suzuki-Miyaura Reactions: Coupling with aryl or vinyl boronic acids/esters.[4][5][6]

Primary Optimization Goal: The primary objective is to minimize the palladium catalyst loading without compromising reaction yield, rate, or selectivity. This is crucial for reducing costs, minimizing toxic residual palladium in the final product, and simplifying purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing both the probable cause and a step-by-step solution.

Issue 1: Low or No Conversion to Product

This is the most common issue and can stem from several factors related to catalyst activity and reaction conditions.

Possible Cause A: Inactive Catalyst

The active Pd(0) species is the engine of the catalytic cycle.[5] Its formation and stability are paramount.

  • Cause: The Pd(0) catalyst can be oxidized to inactive Pd(II) species by trace oxygen.[7] Phosphine ligands are also susceptible to oxidation.

  • Solution:

    • Ensure Inert Atmosphere: Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles or by bubbling argon/nitrogen for 30-60 minutes).[7]

    • Use High-Purity Reagents: Use freshly purchased or purified ligands and palladium sources. Store them under an inert atmosphere.

    • Consider Pre-catalysts: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand) to using a well-defined, air-stable palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst).[8] These often provide more reproducible generation of the active Pd(0) species and can allow for lower catalyst loadings.[8][9]

Possible Cause B: Inefficient Oxidative Addition

For many cross-coupling reactions, the oxidative addition of the electrophile to the Pd(0) center is the rate-limiting step.[10]

  • Cause: The chosen ligand may not be electron-rich or sterically bulky enough to promote the oxidative addition, especially with less reactive coupling partners like aryl chlorides.[6][11]

  • Solution:

    • Ligand Screening: Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands like tBuXPhos or SPhos, which are known to accelerate oxidative addition and stabilize the catalyst.[12][13]

    • Increase Temperature: Increase the reaction temperature in 10-15 °C increments. This provides the necessary activation energy for the oxidative addition step. Monitor for potential product degradation at higher temperatures.

Issue 2: Reaction Stalls & Catalyst Decomposition (Palladium Black)

Observing the formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[7] This removes the active, soluble catalyst from the reaction medium, causing the reaction to stall.

  • Cause: The catalytically active Pd(0) species is unstable and can agglomerate into inactive palladium metal. This is often due to an insufficient ligand-to-palladium ratio or ligand degradation.

  • Solution:

    • Optimize Ligand-to-Palladium (L:Pd) Ratio: For monodentate ligands, a common starting point is a 2:1 L:Pd ratio.[14] If decomposition is observed, increasing this ratio to 3:1 or 4:1 can sometimes improve catalyst stability. However, be aware that a large excess of ligand can sometimes inhibit the reaction by forming saturated, less reactive palladium complexes.[14]

    • Switch to a More Robust Ligand: Bidentate ligands or bulky monodentate ligands (e.g., biarylphosphines) can form more stable complexes with palladium, preventing agglomeration.[14]

    • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, find a balance where the reaction proceeds at a reasonable rate without significant catalyst precipitation.

Issue 3: Formation of Side Products (e.g., Homocoupling)

The formation of homocoupled products (e.g., biaryl from boronic acid in a Suzuki coupling) indicates that undesired reaction pathways are competing with the desired cross-coupling.

  • Cause: Homocoupling can be promoted by the presence of oxygen or by reaction conditions that favor transmetalation and reductive elimination of two nucleophile partners before the electrophile can participate.

  • Solution:

    • Strict Oxygen Exclusion: As with catalyst deactivation, ensure the reaction is set up under a rigorously inert atmosphere.[15]

    • Modify Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the vinyl sulfonamide relative to the coupling partner (e.g., boronic acid). This can statistically favor the cross-coupling pathway.

    • Base Selection: The choice of base can be critical.[5] In Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like NaOH or NaOtBu, which can sometimes promote side reactions.[5][15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting catalyst loading for my optimization screen? A typical starting point for palladium-catalyzed cross-coupling is between 1-2 mol% of the palladium source.[9] For highly active pre-catalyst systems, you can often start as low as 0.5 mol%. If the reaction is sluggish, consider increasing the loading to 3-5 mol% for initial trials before optimizing other parameters.

Q2: How does the choice of solvent affect catalyst loading? The solvent must fully dissolve the reagents and stabilize the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are common choices.[7] Poor solubility can lead to inefficient reactions requiring higher catalyst loads. Sometimes, the addition of a co-solvent like water can be beneficial, especially in Suzuki reactions where it can help dissolve the inorganic base.[12]

Q3: Can I reduce the catalyst loading once I have an optimized protocol? Yes. Once you have identified the optimal ligand, base, solvent, and temperature that gives a high yield (>90%), you can begin to systematically decrease the catalyst loading. Try reducing the loading by half in subsequent experiments (e.g., from 1 mol% to 0.5 mol%, then to 0.25 mol%) until the yield begins to drop significantly.

Q4: My vinyl sulfonamide appears to be degrading. What could be the cause? Vinyl sulfonamides can be susceptible to decomposition under harsh basic conditions or high temperatures. If you suspect degradation, try using a milder base (e.g., K₂CO₃ instead of NaOtBu) or running the reaction at a lower temperature for a longer period. Monitoring the reaction by LC-MS can help you identify the formation of degradation products.

Data Presentation & Experimental Protocols

Catalyst & Ligand Screening

The following table provides a starting point for screening conditions. The goal is to identify a promising catalyst system before proceeding to optimize the loading.

Entry Pd Source (mol%) Ligand (2.2 mol%) Base (2.0 eq.) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2.0)PPh₃K₂CO₃Dioxane100Low
2Pd₂(dba)₃ (1.0)XPhosK₃PO₄Toluene110High
3RuPhos Pd G3 (2.0)(Integrated)Cs₂CO₃THF80Moderate

This table represents hypothetical data for illustrative purposes.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

Materials:

  • N-Methyl-2-phenylethene-1-sulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.5–2.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the N-Methyl-2-phenylethene-1-sulfonamide, arylboronic acid, palladium pre-catalyst, and base to an oven-dried reaction vial or flask equipped with a stir bar.[7]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualized Workflows

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for troubleshooting a low-yielding cross-coupling reaction.

TroubleshootingWorkflow Start Low Yield (<50%) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Increase_Temp Increase Temperature (10-15 °C increments) Check_Inert->Increase_Temp If no improvement Success High Yield (>90%) Check_Inert->Success If yield improves Screen_Ligands Screen Bulky, Electron-Rich Ligands Increase_Temp->Screen_Ligands If no improvement Increase_Temp->Success If yield improves Screen_Bases Screen Alternative Bases (e.g., K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases If no improvement Screen_Ligands->Success If yield improves Increase_Loading Temporarily Increase Catalyst Loading (3-5 mol%) Screen_Bases->Increase_Loading If still low yield Increase_Loading->Success If yield improves

Caption: A decision tree for troubleshooting low-yield reactions.

Simplified Catalytic Cycle & Optimization Points

This diagram illustrates the key steps in a generic palladium cross-coupling cycle and indicates where specific optimizations have the most impact.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_optimization Optimization Points Pd0 Active Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA R-R' PdII R-Pd(II)-X OA->PdII R-R' TM Transmetalation (R'-M) PdII->TM R-R' PdII_R R-Pd(II)-R' TM->PdII_R R-R' RE Reductive Elimination PdII_R->RE R-R' RE->Pd0 R-R' Opt_Ligand Ligand Choice: Impacts OA and RE Opt_Ligand->OA Opt_Ligand->RE Opt_Base Base Choice: Impacts TM Opt_Base->TM Opt_Temp Temperature: Impacts OA Rate Opt_Temp->OA

Caption: Key optimization points in the Pd catalytic cycle.

References
  • National Center for Biotechnology Information. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Retrieved from [Link]

  • ACS Publications. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Loading Optimization. Retrieved from [Link]

  • ACS Publications. (2023). Ligand-Controlled Palladium-Catalyzed Decarboxylative Heck Coupling for Regioselective Access to Branched Olefins. Retrieved from [Link]

  • ACS Publications. (2025). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Retrieved from [Link]

  • PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]

  • ArODES. (n.d.). Ligand-induced activation of single-atom palladium heterogeneous catalysts for cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Retrieved from [Link]

  • ACS Publications. (2013). Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids. Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Research and Reviews. (2017). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Science Alert. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Retrieved from [Link]

  • MDPI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in N-Methyl-2-phenylethene-1-sulfonamide derivative synthesis

Overcoming Steric Hindrance in N-Methyl-2-phenylethene-1-sulfonamide Derivative Synthesis Welcome to the advanced troubleshooting center for the synthesis of N-methyl-2-phenylethene-1-sulfonamide (N-methyl styrenesulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Hindrance in N-Methyl-2-phenylethene-1-sulfonamide Derivative Synthesis

Welcome to the advanced troubleshooting center for the synthesis of N-methyl-2-phenylethene-1-sulfonamide (N-methyl styrenesulfonamide) derivatives. These compounds are critical bioisosteres and pharmacophores in drug development, but their synthesis is notoriously complicated by steric hindrance at the tetrahedral sulfonyl center.

This guide is designed for research scientists and drug development professionals. It bypasses basic synthetic theory to directly address the physical chemistry and mechanistic causality behind reaction failures, providing field-proven, self-validating protocols to rescue low-yielding reactions.

Strategic Diagnostic Workflow

Before altering your reaction conditions, use the decision matrix below to identify the most thermodynamically and kinetically viable pathway for your specific substrate.

Workflow Start Target: Hindered N-Methyl- 2-phenylethene-1-sulfonamide Cond Degree of Steric Hindrance? Start->Cond RouteA Route A: Direct Sulfonylation with DMAP Catalyst Cond->RouteA Moderate RouteB Route B: Primary Sulfonamide Formation + N-Methylation Cond->RouteB High RouteC Route C: Pd/Cu-Catalyzed Cross-Coupling Cond->RouteC Extreme

Decision matrix for selecting a synthetic route based on substrate steric hindrance.

Frequently Asked Questions & Mechanistic Troubleshooting
Q1: I am experiencing exceptionally low yields (<20%) when reacting (E)-2-phenylethene-1-sulfonyl chloride with bulky N-methylamines. How can I drive this reaction to completion?

The Causality: The low yield is a direct consequence of the unique steric and electronic environment of the sulfonyl group. Unlike planar carbonyls (sp² hybridized), the sulfonyl center is tetrahedral. The approach trajectory of a bulky secondary amine (such as a substituted N-methylamine) to the electrophilic sulfur is severely blocked by the two oxygen atoms and the bulky styryl group. Standard bases like triethylamine act only as proton scavengers and do not lower the activation energy of this crowded transition state.

The Solution: Shift the reaction mechanism from a direct bimolecular nucleophilic substitution to a nucleophilic catalysis pathway using 4-Dimethylaminopyridine (DMAP). As demonstrated in the synthesis of complex coumarin-annulated sulfonamide derivatives 1, DMAP is sterically unencumbered and highly nucleophilic. It rapidly attacks the sulfonyl chloride to form an N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic, allowing the hindered amine to attack successfully.

DMAP_Catalysis SM Sulfonyl Chloride Int N-Sulfonylpyridinium Intermediate SM->Int Fast Cat DMAP Cat->Int Attacks S Prod Sulfonamide Product Int->Prod Displacement Amine Hindered Amine Amine->Prod Nucleophile Prod->Cat Regenerates

Mechanism of DMAP-catalyzed sulfonylation overcoming steric barriers at the sulfur center.

Quantitative Optimization Data:

Base / Catalyst SystemSolventTemp (°C)Yield (%)Mechanistic Rationale
Et₃N (1.5 eq)DCM25< 20Et₃N acts only as a general base; direct S_N2 is sterically blocked.
Pyridine (Solvent)Pyridine2545Acts as both solvent and weak nucleophilic catalyst; limited by intermediate stability.
Et₃N + DMAP (0.1 eq) DCM 25 85 DMAP forms a highly reactive N-sulfonylpyridinium intermediate, lowering activation energy.
LiHMDS (1.1 eq)THF-78 to 2588Strong base generates the highly nucleophilic lithium amide prior to electrophile addition.

Protocol 1: DMAP-Accelerated Sulfonylation

  • Preparation: In an oven-dried flask under N₂, dissolve the hindered N-methylamine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.

  • Electrophile Addition: Dropwise add a solution of (E)-2-phenylethene-1-sulfonyl chloride (1.1 equiv) in DCM. Causality: Dropwise addition prevents localized heating and minimizes the formation of unreactive sulfonic anhydride byproducts.

  • Reaction: Warm to room temperature and stir for 4-6 hours.

  • Validation (QC): Monitor via TLC. The product will typically show an R_f ~ 0.5 (EtOAc/Hexane 1:1). Confirm success via ¹H NMR: look for the diagnostic N-CH₃ singlet (typically δ 2.7–2.9 ppm) and the trans-alkene protons (δ 6.7–7.5 ppm, J ≈ 15.5 Hz).

Q2: Direct sulfonylation is still failing due to extreme steric clash at the alpha-position of the amine. What is the most reliable alternative workflow?

The Causality: When the nucleophile is too hindered, you must decouple the sulfonylation and alkylation steps. The most reliable approach is to synthesize the primary sulfonamide first (using ammonia or a highly reactive primary amine equivalent), which faces minimal steric resistance. The primary sulfonamide proton is relatively acidic (pKₐ ~ 10). Deprotonation with a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) generates a highly reactive, "naked" sulfonamide anion. This anion can easily undergo an S_N2 reaction with methyl iodide (MeI), bypassing the transition-state crowding that plagues direct sulfonylation.

Protocol 2: Post-Sulfonylation NaH-Mediated N-Methylation

  • Preparation: Dissolve the primary (E)-2-phenylethene-1-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M) under N₂ at 0 °C.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv). Causality: The sulfonamide NH is readily deprotonated by NaH. H₂ gas evolution serves as a visual indicator of successful deprotonation.

  • Alkylation: After 30 minutes of stirring to ensure complete deprotonation, add Methyl Iodide (MeI, 1.5 equiv) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation (QC): Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc. In ¹H NMR, the disappearance of the broad NH peak (δ ~ 4.5-5.0 ppm) and the appearance of a sharp N-CH₃ singlet (δ 2.75 ppm) confirms complete methylation.

Q3: My substrate has bulky substituents on the alkene (styrene) moiety itself, which prevents the formation of the sulfonyl chloride intermediate. Can I construct the C-N and C-S bonds differently?

The Causality: If the ethene core is heavily substituted, traditional conversion of styrene to the sulfonyl chloride using SO₂Cl₂ or ClSO₃H often leads to polymerization, decomposition, or competitive electrophilic aromatic substitution. Instead, employ a late-stage cross-coupling strategy. Recent advances demonstrate that tertiary sulfonamide C(sp³)–N bonds can be formed via copper-catalyzed oxidative cross-coupling 2. You can couple a pre-formed alkyl boronic ester or directly use a vinyl sulfonamide in a Heck-type coupling to build the hindered framework without ever passing through a sulfonyl chloride intermediate.

Protocol 3: Copper-Catalyzed Oxidative Cross-Coupling

  • Preparation: Charge an oven-dried Schlenk tube with (E)-2-phenylethene-1-sulfonamide (1.0 equiv), CuI (20 mol %), 4-aminopyridine (25 mol %), and the hindered alkyl boronic ester (2.0 equiv).

  • Solvent & Oxidant: Add 1,2-dichloroethane (DCE, 0.4 M), di-tert-butyl peroxide (3.0 equiv), and Et₃SiOH (2.0 equiv).

  • Reaction: Seal the tube and heat at 85 °C for 16 hours. Causality: The copper catalyst facilitates a radical-mediated oxidative cross-coupling, bypassing the steric constraints of traditional S_N2 pathways entirely.

  • Validation (QC): Purify via silica gel chromatography. Confirm the tertiary sulfonamide C(sp³)-N bond formation via ¹³C NMR (look for the characteristic downfield shift of the N-alkyl carbon).

References
  • Asadi, M., Zarezadeh, N., Bahadorikhalili, S., & Mahdavi, M. (2023). Synthesis of Novel Coumarin Derivatives from N,N-dimethylbarbituric Acid and Dimedone via Domino Knöevenagel Hetero-Diels–Alder Reactions. Research Square / ResearchGate.1

  • ACS Publications. (2021). Formation of the Tertiary Sulfonamide C(sp³)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling. Journal of Organic Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: N-Methyl-2-phenylethene-1-sulfonamide vs. Traditional Sulfonamide Inhibitors

Abstract For over eighty years, the sulfonamide scaffold has been a cornerstone of medicinal chemistry, yielding a plethora of inhibitors targeting critical enzymes involved in microbial survival and human pathophysiolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For over eighty years, the sulfonamide scaffold has been a cornerstone of medicinal chemistry, yielding a plethora of inhibitors targeting critical enzymes involved in microbial survival and human pathophysiology. The classical paradigm has been dominated by aromatic sulfonamides acting as competitive inhibitors of dihydropteroate synthase (DHPS) for antibacterial applications and as potent binders to the zinc metalloenzyme, carbonic anhydrase (CA), for a range of therapeutic uses.[1][2][3] This guide provides an in-depth comparison between these traditional inhibitors and a structurally distinct, emerging class represented by N-Methyl-2-phenylethene-1-sulfonamide. We will dissect their divergent mechanisms of action, explore the implications of their structural differences on target selectivity, and provide robust, validated experimental protocols for their head-to-head evaluation. This document is intended for researchers in drug discovery and development, offering a framework for understanding and investigating the potential of novel sulfonamide chemotypes.

The Traditional Sulfonamide Paradigm: Two Major Theaters of Action

Traditional sulfonamide inhibitors, characterized by an SO₂NH₂ group attached to an aromatic or heterocyclic ring, have primarily been developed to target two distinct enzyme families.

Inhibition of Folic Acid Synthesis: The Antibacterial Core

The foundational mechanism of "sulfa drugs" is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][3][4] Bacteria must synthesize their own folate, a precursor for DNA, RNA, and protein synthesis, making this pathway an excellent target for selective toxicity.[3][5][6] Traditional sulfonamides are structural mimics of the natural DHPS substrate, para-aminobenzoic acid (PABA).[7][8] By binding to the enzyme's active site, they halt the production of dihydropteroic acid, leading to a bacteriostatic effect that arrests bacterial growth and replication.[1][4][8]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition Pteridine Dihydropteridine Pyrophosphate DHP Dihydropteroic Acid Pteridine->DHP DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHP Traditional_Sulfonamide Traditional Sulfonamide (e.g., Sulfamethoxazole) DHPS_Enzyme DHPS Enzyme PABA->DHPS_Enzyme Natural Substrate DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Traditional_Sulfonamide->DHPS_Enzyme Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by traditional sulfonamides.

Inhibition of Carbonic Anhydrases: A Versatile Therapeutic Target

The second major role for sulfonamides is as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of CO₂ and water to bicarbonate and protons.[9][10] This activity is crucial in various physiological processes. The sulfonamide group coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and potently inhibiting its function.[9] This mechanism is the basis for using CA inhibitors (CAIs) as diuretics, anti-glaucoma agents, and anticonvulsants.[5][9][11] More recently, selective inhibition of tumor-associated isoforms like CA IX and CA XII has become a promising strategy in oncology.[2][12]

N-Methyl-2-phenylethene-1-sulfonamide: A Departure from Convention

While extensive data exists for traditional sulfonamides, N-Methyl-2-phenylethene-1-sulfonamide represents a less-explored class of vinylsulfonamides. Its structure, featuring a sulfonamide group attached to a styrene-like vinyl system, suggests a fundamentally different chemical reactivity profile compared to its aromatic counterparts.

Structural Comparison:

FeatureTraditional Sulfonamide (e.g., Sulfanilamide)N-Methyl-2-phenylethene-1-sulfonamide
Core Scaffold Aromatic or Heterocyclic RingPhenyl-substituted Ethene (Vinyl)
Sulfonamide Linkage Directly to the aromatic ringTo an sp²-hybridized vinyl carbon
Key Reactive Moiety Unsubstituted -SO₂NH₂ for Zn²⁺ bindingElectron-deficient double bond (Michael Acceptor)
Conformational Flexibility Rotation around the Aryl-S bondMore restricted due to the C=C double bond

The most significant distinction is the presence of the electron-withdrawing sulfonamide group conjugated with the double bond. This arrangement transforms the vinyl group into a potential Michael acceptor, making it susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues) or other nucleophiles within an enzyme's active site. This opens the door to a mechanism of covalent irreversible inhibition , a stark contrast to the reversible competitive inhibition typical of traditional sulfonamides.

Head-to-Head Comparison: Mechanism and Selectivity

ParameterTraditional Sulfonamide InhibitorsN-Methyl-2-phenylethene-1-sulfonamide (Hypothesized)
Primary Mechanism Reversible, competitive inhibition (DHPS) or direct coordination to metal cofactor (CAs).[1][4][9]Potentially irreversible, covalent inhibition via Michael addition.
Binding Nature Non-covalent (hydrogen bonds, ionic interactions).Covalent bond formation with nucleophilic residues (e.g., Cys).
Target Residues Binds in PABA pocket (DHPS); coordinates with Zn²⁺ via -NH₂ (CAs).Likely targets nucleophilic amino acids (Cys, Lys, His) near the binding site.
Kinetics Follows standard reversible inhibition models (e.g., Michaelis-Menten).Time-dependent inhibition; does not follow steady-state kinetics.
Selectivity Driver Shape complementarity and specific non-covalent interactions within the active site.[13]Proximity and reactivity of a targetable nucleophile within the binding pocket.

Experimental Workflows for Comparative Analysis

To empirically validate the hypothesized differences and thoroughly compare these two classes of inhibitors, a structured experimental workflow is essential. The following protocols are designed to provide a comprehensive evaluation of inhibitory potency, mechanism, and cellular effects.

Overall Experimental Workflow

Caption: A logical workflow for the comparative evaluation of sulfonamide inhibitors.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

This protocol uses a stopped-flow spectrophotometric method to measure the inhibition of CA-catalyzed CO₂ hydration.[12][14][15] It is the gold standard for quantifying the potency of CA inhibitors.

Rationale: This assay directly measures enzymatic activity in real-time, allowing for the precise determination of inhibition constants (Kᵢ). The speed of the reaction necessitates specialized stopped-flow equipment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 10 mM HEPES, pH 7.5.

    • Enzyme Stock: Prepare a 10 µM stock solution of purified human Carbonic Anhydrase II (hCA II) in the assay buffer.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled deionized water for 30 minutes.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of the traditional sulfonamide and N-Methyl-2-phenylethene-1-sulfonamide in DMSO. Create serial dilutions in assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcuvette, mix the hCA II enzyme solution with varying concentrations of the inhibitor.

    • Incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12] For the vinylsulfonamide, this step is critical for observing potential time-dependent covalent inhibition.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument and the CO₂-saturated solution into the other.

    • Rapidly mix the two solutions to initiate the reaction. The catalyzed hydration of CO₂ produces protons, causing a pH drop.

    • Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial enzymatic rates from the linear portion of the kinetic traces.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[16]

Protocol 2: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT)

This protocol assesses the effect of the inhibitors on the viability of cultured cells, providing a measure of their biological activity in a more complex system.

Rationale: While biochemical assays measure target engagement, cell-based assays determine if this engagement translates into a desired biological outcome (e.g., cancer cell death or bacterial growth inhibition) and provide an initial assessment of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., A549 lung cancer cells for CA IX/XII targeting, or a bacterial strain like E. coli for DHPS targeting) under standard conditions.

    • Trypsinize (for adherent cells) and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of inhibitors.[17] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin for cancer cells).

    • Incubate the plate for a specified period (e.g., 72 hours for cancer cells).[17]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.[17]

  • Data Analysis:

    • Measure the absorbance at 570-590 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the EC₅₀ or IC₅₀ value.[17]

Concluding Remarks and Future Perspectives

The traditional sulfonamide framework has proven to be an exceptionally fruitful starting point for drug discovery. However, its reliance on reversible, non-covalent inhibition mechanisms comes with inherent challenges, including the potential for resistance and the need for high drug concentrations.

N-Methyl-2-phenylethene-1-sulfonamide and related vinylsulfonamides offer a compelling alternative. Their potential for covalent, irreversible inhibition could lead to compounds with greater potency, longer duration of action, and the ability to overcome certain resistance mechanisms. However, this reactivity also brings the risk of off-target effects and immunogenicity, which must be carefully evaluated.

The experimental guide provided here offers a clear path forward for researchers to rigorously compare these distinct inhibitor classes. By combining precise biochemical assays with relevant cell-based models, the true therapeutic potential, selectivity, and mechanism of novel sulfonamide scaffolds can be accurately determined, paving the way for the next generation of inhibitors.

References

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Tars, K., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. [Link]

  • Xuan, G. S., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Ingenta Connect. [Link]

  • Gencer, I., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Taylor & Francis Online. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR Publications. [Link]

  • Rollo, I. M. (1970). Dihydrofolate reductase inhibitors as antimicrobial agents and their potentiation by sulfonamides. CRC Critical Reviews in Clinical Laboratory Sciences. [Link]

  • De Vita, D., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Rollo, I. M. (1970). Dihydrofolate reductase inhibitors as antimicrobial agents and their potentiation by sulfonamides. PubMed. [Link]

  • G-C., S., et al. (2003). Inhibition studies of sulfonamide-containing folate analogs in yeast. PubMed. [Link]

  • Becić, F. B. (2015). ANTIMICROBIAL SULFONAMIDE DRUGS. Academia.edu. [Link]

  • Al-Mohanna, M. (2016). “SULPHONAMIDES”. SlideShare. [Link]

  • Massive Bio. (2025). Sulfonamide. Massive Bio. [Link]

  • Pareek, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. ResearchGate. [Link]

  • Zessel, R., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • Nová, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • Al-Suhaimi, K. M., et al. (2022). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SCIRP. [Link]

  • El-Naggar, M., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. PMC. [Link]

  • Salis, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Bence-Bruckler, I., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. [Link]

  • Salis, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Publications. [Link]

  • Angeli, A., et al. (2023). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. [Link]

  • Deshmukh, B., et al. (2022). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. IJNRD. [Link]

  • Parveen, H., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. [Link]

  • Zinter, M. A., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

  • Zhang, M., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. [Link]

  • Picmonic. (n.d.). Sulfonamides Mechanisms PDF. Picmonic. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. PMC. [Link]

  • Supuran, C. T. (2022). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and.... ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Patsnap Synapse. [Link]

  • Akocak, S., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. PubMed. [Link]

  • Rajan, S., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PMC. [Link]

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Comparative

A Comparative Guide to Validating N-Methyl-2-phenylethene-1-sulfonamide Purity: An LC-MS/MS-Centric Approach

In the landscape of pharmaceutical research and development, the unambiguous determination of a new chemical entity's (NCE) purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel sulfonamides l...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous determination of a new chemical entity's (NCE) purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel sulfonamides like N-Methyl-2-phenylethene-1-sulfonamide, a robust analytical methodology is not merely a procedural step but a fundamental component of its scientific validation. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for purity validation, centering on the superior capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare LC-MS/MS with established alternatives. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and defensible purity assessment program for novel sulfonamides.

The Analytical Imperative: Why LC-MS/MS is the Gold Standard for Novel Compound Purity

The choice of an analytical technique is dictated by the specific demands of the analyte and the research question. For a novel molecule like N-Methyl-2-phenylethene-1-sulfonamide, where potential impurities are unknown and may be present at trace levels, the analytical method must provide both exceptional sensitivity and unequivocal specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the "gold standard" for this purpose.[1] Its power lies in the coupling of two potent techniques: the physical separation prowess of High-Performance Liquid Chromatography (HPLC) and the mass-based detection and structural elucidation capability of tandem mass spectrometry.[2] This combination allows us to not only separate the target analyte from impurities but also to identify them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[2][3] This is a significant advantage over traditional HPLC-UV methods, which can be blind to impurities that co-elute or lack a UV chromophore.[2][4]

A Self-Validating System: The LC-MS/MS Experimental Protocol

The trustworthiness of any analytical data hinges on a rigorously validated method. The protocol described below is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7] This ensures the methodology is suitable for its intended purpose: the accurate and precise quantification of N-Methyl-2-phenylethene-1-sulfonamide purity.

Experimental Workflow: A Visual Overview

The following diagram illustrates the logical flow of the LC-MS/MS purity validation process, from sample preparation to data analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation prep_start Accurately weigh N-Methyl-2-phenylethene-1-sulfonamide (Test Sample & Reference Standard) dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) to create Stock Solutions prep_start->dissolve prep_end Prepare Calibration Curve Standards and QC Samples via Serial Dilution dissolve->prep_end injection Inject sample onto HPLC system prep_end->injection Transfer to Autosampler separation Chromatographic Separation (C18 Reversed-Phase Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection integration Peak Integration & Calibration Curve Generation detection->integration Acquire Data validation Method Validation Assessment (Accuracy, Precision, Linearity, etc.) integration->validation purity Calculate Purity (% Area Normalization & against Reference Standard) validation->purity

Caption: LC-MS/MS Purity Validation Workflow.

Step-by-Step Methodology

1. Materials and Reagents:

  • N-Methyl-2-phenylethene-1-sulfonamide Reference Standard (Purity > 99.5%)
  • N-Methyl-2-phenylethene-1-sulfonamide Test Sample
  • LC-MS Grade Acetonitrile (ACN) and Water
  • LC-MS Grade Formic Acid (FA)
  • An appropriate internal standard (IS), if absolute quantification is desired.

2. Instrumentation and Conditions:

  • HPLC System: A standard UHPLC/HPLC system.
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). Rationale: C18 columns provide excellent retention and separation for a wide range of moderately polar to non-polar organic molecules like sulfonamides.
  • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The formic acid promotes protonation of the analyte, enhancing ionization efficiency in the ESI source for better sensitivity in positive ion mode.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient Elution: A suitable gradient to ensure separation of the main peak from any potential impurities.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: Sulfonamides readily protonate, making positive mode ESI a highly sensitive ionization technique for this class of compounds.
  • Detection Mode: Multiple Reaction Monitoring (MRM). Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte, filtering out background noise.

3. Sample Preparation:

  • Prepare a stock solution of the reference standard and the test sample in a suitable diluent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
  • From the stock solution, prepare a series of calibration standards covering the expected concentration range.
  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

4. Data Analysis and Purity Calculation:

  • Identify the target compound by its retention time and specific MRM transition.
  • Quantify the compound using a calibration curve generated from the reference standards.
  • Purity is determined by area normalization, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

Method Validation: Demonstrating Fitness for Purpose

To ensure the reliability of the purity assessment, the analytical method must be validated according to ICH Q2(R1) guidelines.[5][6][7] The key validation parameters are summarized below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.The analyte peak should be free from interference at its retention time in blank samples. Peak purity analysis should confirm homogeneity.
Linearity To demonstrate a proportional relationship between the analyte concentration and the instrument's response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy (Trueness) To determine the closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% for spiked samples at different concentration levels.[8]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; precision and accuracy should meet acceptance criteria.[8]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the preferred method for definitive purity assessment of novel compounds, other techniques have their place in the analytical workflow. The choice depends on the stage of development, the information required, and available resources.[4]

TechniquePrincipleKey AdvantagesKey LimitationsBest Use Case
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.Unmatched sensitivity and selectivity; provides molecular weight and structural information.[1][3]Higher cost and complexity; susceptible to matrix effects like ion suppression.[2]Definitive purity assessment, impurity identification, and quantification of trace-level components.
HPLC-UV Chromatographic separation followed by detection based on UV-Vis light absorbance.Robust, cost-effective, and widely available; excellent for quantification of known, UV-active compounds.[4]Insensitive to compounds without a UV chromophore; cannot distinguish between co-eluting peaks.[2]Routine quality control for bulk material where impurities are known and have UV absorbance.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for the analyte.A primary ratio method; does not require an identical reference standard for quantification; provides structural confirmation.[10][11][12]Lower sensitivity compared to LC-MS/MS; requires a highly pure internal standard; complex mixtures can lead to overlapping signals.[13]Absolute purity assignment of reference standards and pure substances where chromatographic methods are challenging.
Gas Chromatography (GC-MS) Separation of volatile compounds in the gas phase followed by mass spectrometry.Excellent for volatile and semi-volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like many sulfonamides.Analysis of residual solvents and other volatile impurities.
Decision Framework for Purity Analysis

The following diagram outlines a logical decision-making process for selecting the appropriate analytical technique.

decision_tree start Purity Analysis Required for N-Methyl-2-phenylethene-1-sulfonamide q1 Is the compound a novel chemical entity with unknown impurities? start->q1 q2 Is absolute purity assignment of a reference standard needed? q1->q2 No lcms Use LC-MS/MS (High Specificity & Sensitivity) q1->lcms Yes q3 Is this for routine QC of a known bulk material? q2->q3 No qnmr Use qNMR (Primary Ratio Method) q2->qnmr Yes q4 Are volatile impurities (e.g., residual solvents) a concern? q3->q4 No hplcuv Use HPLC-UV (Robust & Cost-Effective) q3->hplcuv Yes q4->lcms No (Re-evaluate need) gcms Use GC-MS (Volatile-Specific) q4->gcms Yes

Caption: Decision Tree for Purity Method Selection.

Conclusion

The validation of purity for a novel compound such as N-Methyl-2-phenylethene-1-sulfonamide demands the highest level of analytical rigor. While techniques like HPLC-UV and qNMR offer utility in specific contexts, LC-MS/MS provides an unparalleled combination of sensitivity, selectivity, and informational depth, making it the definitive choice for this critical task. By implementing a thoroughly validated LC-MS/MS method, researchers and drug developers can generate trustworthy, defensible data, ensuring a comprehensive understanding of their compound's purity profile and accelerating the path from discovery to application.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][14][15][16][17]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][5][7][18]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link][10]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][19]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link][11]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][20]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link][21]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link][12]

  • Zhang, Q., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 26(3), 115-124. [Link][13]

  • Slideshare. Analysis of sulfonamides. [Link][22]

  • Quora. What is the method of analysis of sulphonamides?. [Link][23]

  • Stolker, A. A. M., et al. (2004). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Chromatography A, 1045(1-2), 147-153. [Link][24]

  • Tölgyesi, Á., et al. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies, 36(8), 1046-1061. [Link][25]

  • Wang, T., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 961(2), 159-170. [Link][3]

  • Kumar, P., & Singh, S. (2025). A Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical Sciences and Research, 16(10), 1000-1010. [Link][26]

  • PureSynth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. [Link][27]

  • Compassionate Certification Centers. (2023). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link][2]

  • Jones, A. W., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of Analytical Toxicology, 43(7), 524-532. [Link][28]

  • Varma, D. N., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Research Journal of Pharmacy and Technology, 16(11), 5227-5232. [Link][8]

  • Lin, C. H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 105-117. [Link][9]

Sources

Validation

Benchmarking N-Methyl-2-phenylethene-1-sulfonamide against standard Michael acceptors

Benchmarking N-Methyl-2-phenylethene-1-sulfonamide against Standard Michael Acceptors in Covalent Drug Design Introduction: Expanding the Covalent Armory The renaissance of Targeted Covalent Inhibitors (TCIs) has fundame...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-Methyl-2-phenylethene-1-sulfonamide against Standard Michael Acceptors in Covalent Drug Design

Introduction: Expanding the Covalent Armory

The renaissance of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern drug discovery. Historically, the field has been dominated by acrylamide warheads due to their mild electrophilicity, which minimizes off-target toxicity by requiring precise spatial alignment with a target nucleophile[1]. However, the intrinsic reactivity ceiling of acrylamides limits their utility against less nucleophilic cysteines or alternative residues such as lysine and histidine[1],[2].

To address these limitations, researchers are increasingly turning to alternative Michael acceptors. Vinyl sulfonamides have emerged as a highly tunable class of electrophiles that bridge the reactivity gap between moderately reactive acrylamides and highly aggressive vinyl sulfones[3],[4]. This guide provides an in-depth technical benchmark of a specific, highly optimized derivative: N-Methyl-2-phenylethene-1-sulfonamide , evaluating its structural causality, kinetic profile, and implementation in self-validating experimental workflows.

Chemical Causality: Deconstructing the Warhead

The design of N-Methyl-2-phenylethene-1-sulfonamide is not arbitrary; every functional group serves a distinct mechanistic purpose to tune the hetero-Michael addition:

  • The Sulfonamide Core: The sulfonamide group exerts a significantly stronger electron-withdrawing effect than the secondary amide found in standard acrylamides[5]. This lowers the lowest unoccupied molecular orbital (LUMO) energy of the adjacent alkene, rendering it intrinsically more reactive toward thiols[4].

  • N-Methylation: Unsubstituted primary sulfonamides can deprotonate at physiological pH. A resulting sulfonamide anion would strongly donate electrons, deactivating the warhead. The N-methyl group prevents this ionization, ensuring consistent electrophilicity across varying pH environments[1].

  • β -Phenyl Substitution (Styrene Motif): Terminal vinyl sulfonamides are often too reactive, leading to rapid depletion by intracellular glutathione (GSH)[3]. The inclusion of a phenyl ring at the β -carbon provides critical steric shielding and extended π -conjugation. This tempers the reactivity, pushing the compound into a therapeutically viable "Goldilocks" zone[1],[5].

Mechanism Cys Target Cysteine (Nucleophilic Thiol) Complex Non-covalent Encounter Complex Cys->Complex Warhead N-Methyl-2-phenylethene- 1-sulfonamide Warhead->Complex Transition Enolate-like Transition State Complex->Transition Hetero-Michael Addition Adduct Irreversible Covalent Adduct Transition->Adduct Protonation Step

Fig 1. Mechanism of action for hetero-Michael addition of cysteine to the vinyl sulfonamide warhead.

Quantitative Benchmarking: The Reactivity Spectrum

To objectively position N-Methyl-2-phenylethene-1-sulfonamide, we must benchmark it against other standard Michael acceptors. The hetero-Michael addition is a second-order reaction, but for benchmarking purposes, it is standard practice to measure pseudo-first-order half-lives ( t1/2​ ) in the presence of excess GSH[6].

Table 1: Comparative Reactivity Profiles of Covalent Warheads

Warhead ClassRepresentative CompoundRelative Reactivity (GSH t1/2​ )Primary Target ResiduesReversibility
Acrylamide N-PhenylacrylamideSlow (>120 min)Highly nucleophilic CysIrreversible
Substituted Vinyl Sulfonamide N-Methyl-2-phenylethene-1-sulfonamide Moderate (30 - 90 min) Cys, Lys Irreversible
Terminal Vinyl Sulfonamide N-MethylethenesulfonamideFast (<10 min)Cys, Lys, HisIrreversible
Vinyl Sulfone Phenyl vinyl sulfoneVery Fast (<2 min)Cys, Lys, TyrIrreversible

Data synthesized from established structure-kinetic relationship studies[3],[4],[6].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of covalent warheads must rely on orthogonal, self-validating protocols. Below are the definitive methodologies for profiling N-Methyl-2-phenylethene-1-sulfonamide.

Workflow Synth Compound Preparation GSH GSH Reactivity (NMR Assay) Synth->GSH Baseline Reactivity MS Intact Protein Mass Spec GSH->MS Selectivity Validation Kinetic Enzyme Kinetics (k_inact / K_I) MS->Kinetic Functional Efficacy

Fig 2. Self-validating screening cascade for benchmarking novel covalent warheads.

Protocol A: NMR-Based Glutathione (GSH) Kinetic Assay

Causality: While LC-MS is frequently used for kinetic assays, it suffers from ionization suppression and potential in-source fragmentation of the adduct. 1 H-NMR provides a direct, quantitative, and label-free measurement of the α -vinyl protons disappearing as the hetero-Michael addition proceeds[6]. Self-Validation System: The inclusion of 1,4-dioxane as an internal standard ensures that integration changes are strictly due to the chemical reaction, not instrument drift or shimming artifacts. A parallel negative control (warhead without GSH) validates compound stability in the aqueous buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-Methyl-2-phenylethene-1-sulfonamide in deuterated DMSO ( DMSO−d6​ ).

  • Buffer Setup: Prepare a 100 mM GSH solution in phosphate buffer (pH 7.4, D2​O ).

  • Reaction Initiation: Mix the reagents in an NMR tube to achieve a final concentration of 1 mM warhead and 10 mM GSH (1:10 ratio to maintain pseudo-first-order kinetics). Add 1 mM 1,4-dioxane as the internal standard.

  • Data Acquisition: Acquire 1 H-NMR spectra at 37°C every 5 minutes for a duration of 2 hours.

  • Analysis: Integrate the disappearing doublet of the α -vinyl proton (typically around 6.5–7.0 ppm) relative to the static 1,4-dioxane peak (3.7 ppm). Calculate the observed rate constant ( kobs​ ) and half-life ( t1/2​ ) using a single-exponential decay model.

Protocol B: Intact Protein Mass Spectrometry for Target Engagement

Causality: Bottom-up proteomics (peptide mapping) can artificially inflate or lose covalent adducts during harsh enzymatic digestion. Intact protein MS observes the whole protein, confirming the exact 1:1 stoichiometry of labeling and ruling out non-specific multi-alkylation[5]. Self-Validation System: A parallel reaction must be run using a Cys-to-Ala (C A) mutant of the target protein. If the mutant shows no mass shift, it definitively proves that the warhead is chemoselective for the intended target cysteine.

Step-by-Step Methodology:

  • Incubation: Incubate 5 μ M of recombinant wild-type (WT) protein and the C A mutant with 50 μ M of N-Methyl-2-phenylethene-1-sulfonamide in HEPES buffer (pH 7.5) at 37°C.

  • Quenching: Remove 10 μ L aliquots at 10, 30, and 60 minutes. Quench the reaction immediately by adding 1% formic acid to protonate the nucleophiles and halt the reaction.

  • Desalting: Desalt the samples using a C4 ZipTip or an online fast LC gradient to remove excess unreacted warhead and buffer salts.

  • Acquisition: Analyze via ESI-TOF Mass Spectrometry. Deconvolute the raw multiply-charged envelope using a maximum entropy algorithm (e.g., MaxEnt1).

  • Validation Check: Confirm that the WT protein exhibits a mass shift of +197.05 Da (the exact mass of the warhead), while the C A mutant remains entirely at the unmodified apo-mass.

References

  • Source: National Institutes of Health (PMC)
  • Covalent Compounds - Enamine Source: Enamine URL
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Targeted Anti-tumor Therapy URL
  • Source: Journal of the American Chemical Society (ACS)
  • Source: Journal of Chemical Information and Modeling (ACS)
  • Source: National Institutes of Health (PMC)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-Methyl-2-phenylethene-1-sulfonamide

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth guidance on the appropriate personal...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling N-Methyl-2-phenylethene-1-sulfonamide, a compound featuring both a sulfonamide and a styrene moiety. By understanding the potential hazards associated with these functional groups, we can implement a robust safety protocol that ensures the well-being of researchers and the integrity of their work.

Immediate Safety and Hazard Assessment

Before any handling of N-Methyl-2-phenylethene-1-sulfonamide, a thorough risk assessment is critical. The primary hazards are associated with:

  • Dermal Contact: The sulfonamide and styrene components can cause skin irritation[1][2]. Prolonged contact may lead to dermatitis, characterized by dryness, redness, and cracking of the skin.

  • Ocular Contact: Direct contact with the eyes is likely to cause irritation[1][2].

  • Inhalation: Vapors or aerosols may be harmful if inhaled, potentially affecting the respiratory tract and central nervous system[1][2][3].

  • Ingestion: The substance is presumed to be harmful if swallowed[4].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling N-Methyl-2-phenylethene-1-sulfonamide in various laboratory settings.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloving with nitrile or neoprene gloves.Safety glasses with side shields.Flame-retardant lab coat and closed-toe shoes.Work in a certified chemical fume hood. A NIOSH-approved respirator may be necessary if a fume hood is not available[5].
Solution Preparation and Transfers Chemically resistant gloves (polyvinyl alcohol, Viton/butyl, or laminate film recommended)[3].Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.Flame-retardant lab coat, and consider a chemically resistant apron.All operations should be conducted in a certified chemical fume hood.
Running Reactions and Work-up Chemically resistant gloves (polyvinyl alcohol, Viton/butyl, or laminate film recommended)[3].Chemical splash goggles and a face shield.Flame-retardant lab coat and a chemically resistant apron.All operations must be performed in a certified chemical fume hood.
Step-by-Step PPE Protocol: A Self-Validating System

The following protocol ensures a systematic and safe approach to donning and doffing PPE.

1. Pre-Operational Checks:

  • Inspect all PPE for signs of damage or degradation before use.
  • Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
  • Locate the nearest safety shower and eyewash station.

2. Donning PPE:

  • Step 1: Put on a flame-retardant lab coat, ensuring it is fully buttoned.
  • Step 2: Don inner nitrile gloves.
  • Step 3: Put on safety glasses or goggles. If a splash hazard exists, add a face shield.
  • Step 4: Don outer, chemically-resistant gloves. Ensure the cuffs of the gloves extend over the sleeves of the lab coat.

3. During Operations:

  • Handle all N-Methyl-2-phenylethene-1-sulfonamide within the fume hood.
  • If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and replace it[3].
  • Wash hands thoroughly with soap and water before breaks and at the end of the workday[3].

4. Doffing PPE:

  • Step 1: Remove outer gloves, peeling them off from the cuff to avoid touching the outer surface. Dispose of them in the designated hazardous waste container.
  • Step 2: Remove the lab coat, folding the contaminated side inward.
  • Step 3: Remove the face shield and/or goggles.
  • Step 4: Remove inner gloves and dispose of them.
  • Step 5: Wash hands thoroughly with soap and water.
Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and consult a physician[3]. Remove contaminated clothing.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[3].

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration and consult a physician[3].

  • Spill: Evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal[5].

Disposal Plan

All waste containing N-Methyl-2-phenylethene-1-sulfonamide, including contaminated consumables like gloves, pipette tips, and weigh boats, must be treated as hazardous waste[6].

  • Segregation and Storage: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container[5][6]. The container should be marked as "Hazardous Waste," and may also require "Flammable" and "Toxic" labels depending on the solvent used[5].

  • Containerization and Labeling: Use a robust, leak-proof container compatible with the chemical waste[6]. The label must include the full chemical name and any associated hazards.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[5].

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with N-Methyl-2-phenylethene-1-sulfonamide.

PPE_Decision_Workflow start Start: Handling N-Methyl-2-phenylethene-1-sulfonamide task_assessment Assess Task: Weighing, Solution Prep, or Reaction? start->task_assessment weighing Weighing Solid task_assessment->weighing Solid Handling solution_prep Solution Preparation task_assessment->solution_prep Liquid Handling reaction Running Reaction task_assessment->reaction Reaction Conditions fume_hood Work in Fume Hood? weighing->fume_hood ppe_level2 PPE Level 2: - Chem-Resistant Gloves - Splash Goggles - Lab Coat solution_prep->ppe_level2 ppe_level3 PPE Level 3: - Chem-Resistant Gloves - Splash Goggles & Face Shield - Lab Coat & Apron reaction->ppe_level3 yes_hood Yes fume_hood->yes_hood no_hood No fume_hood->no_hood ppe_level1 PPE Level 1: - Double Nitrile Gloves - Safety Glasses - Lab Coat yes_hood->ppe_level1 respirator Use NIOSH-approved Respirator no_hood->respirator respirator->ppe_level1 end Proceed with Caution ppe_level1->end ppe_level2->end ppe_level3->end

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